trans-2-Trifluoromethyl-cyclohexanol
Description
Properties
IUPAC Name |
(1R,2R)-2-(trifluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAGPUHWVOHHTP-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Trans-2-Trifluoromethyl-cyclohexanol: Structural Dynamics, Synthesis, and Applications in Drug Development
Executive Summary
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a paramount tactic for modulating a molecule's physicochemical profile. Trans-2-Trifluoromethyl-cyclohexanol (CAS: 75091-90-6 for the (1R,2R)-enantiomer) represents a highly valuable, stereochemically defined building block [1]. By juxtaposing a strongly electron-withdrawing, bulky trifluoromethyl (–CF₃) group adjacent to a hydroxyl (–OH) group on a conformationally flexible cyclohexane scaffold, this molecule presents unique stereoelectronic properties.
As an application scientist who has spent years optimizing fluorination workflows and analyzing structure-activity relationships (SAR), I have designed this guide to dissect the causality behind the conformational behavior of trans-2-trifluoromethyl-cyclohexanol, detail a self-validating synthetic protocol, and explain its utility in drug design.
Conformational Analysis & Stereoelectronic Effects
The chemical behavior of trans-2-trifluoromethyl-cyclohexanol is dictated by the thermodynamic competition between its potential chair conformations. In a trans-1,2-disubstituted cyclohexane, the substituents must adopt either a diaxial (a,a) or diequatorial (e,e) geometry.
The Dictatorship of the A-Value
The conformational free energy (A-value) dictates the preference of a substituent for the equatorial position to avoid 1,3-diaxial steric clashes.
-
–OH Group: A-value ≈ 0.87–0.90 kcal/mol.
-
–CF₃ Group: A-value ≈ 2.1–2.5 kcal/mol [2].
Because the –CF₃ group is significantly bulkier than the hydroxyl group, it acts as a conformational anchor. The energetic penalty of placing a –CF₃ group in the axial position is severe. Consequently, the diequatorial conformer is overwhelmingly favored (>99% in solution at room temperature).
The Gauche Effect and Intramolecular Hydrogen Bonding
While steric bulk forces the diequatorial geometry, stereoelectronic forces stabilize it further. In the diequatorial conformation, the –OH and –CF₃ groups sit at a dihedral angle of approximately 60° (gauche relationship). Despite fluorine being a notoriously poor hydrogen-bond acceptor, the constrained spatial proximity in this specific scaffold facilitates a weak but highly impactful intramolecular hydrogen bond (O–H···F–C) .
Causality in Drug Design: This intramolecular hydrogen bond partially masks the polarity of the hydroxyl group. As a result, trans-2-trifluoromethyl-cyclohexanol exhibits a higher lipophilicity (LogP) and greater membrane permeability than its non-fluorinated analog, a critical factor when optimizing oral bioavailability in drug candidates.
Caption: Conformational equilibrium of trans-2-Trifluoromethyl-cyclohexanol favoring the diequatorial state.
Physicochemical Data Summary
To aid computational chemists and formulation scientists, the core quantitative metrics of this compound are summarized below.
| Property | Value | Causality / Significance in Research |
| CAS Number | 75091-90-6 | Specific to the (1R,2R) enantiomer; ensures batch consistency [1]. |
| Molecular Weight | 168.16 g/mol | Low MW makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD). |
| Stereochemistry | Trans-1,2 | Enforces the diequatorial conformation due to ring constraints. |
| CF₃ A-Value | ~2.1 - 2.5 kcal/mol | Acts as a conformational lock, preventing ring-flipping [2]. |
| Metabolic Liability | Highly Stable | The C-F bonds block cytochrome P450-mediated oxidation at the 2-position. |
Synthetic Methodology: Epoxide Ring-Opening
The most reliable, stereospecific method to synthesize trans-2-trifluoromethyl-cyclohexanol is the nucleophilic ring-opening of cyclohexene oxide using the Ruppert-Prakash reagent (Trifluoromethyltrimethylsilane, TMSCF₃)[3].
Mechanistic Rationale
Epoxide ring-opening under basic or fluoride-catalyzed conditions proceeds via an Sₙ2 mechanism . The nucleophile (the CF₃⁻ equivalent generated from TMSCF₃) attacks the less sterically hindered carbon of the epoxide from the backside. This strict backside attack results in an inversion of configuration at the attacked carbon, guaranteeing that the resulting hydroxyl group and the newly added trifluoromethyl group are trans to one another.
Caption: Step-by-step synthetic workflow via epoxide ring-opening with the Ruppert-Prakash reagent.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. The intermediate silyl ether formation prevents side reactions, ensuring high yield.
-
System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add cyclohexene oxide (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.
-
Reagent Addition: Inject TMSCF₃ (1.2 equiv) into the stirring solution. Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling controls the exothermic generation of the CF₃ anion.
-
Initiation: Dropwise, add a catalytic amount of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.05 equiv).
-
Self-Validation Check: The reaction will turn slightly yellow, and an exotherm may be observed. TBAF attacks the silicon atom of TMSCF₃, forming a pentacoordinate silicate intermediate that transfers the CF₃ group to the epoxide.
-
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via GC-MS until the epoxide is fully consumed. The intermediate is trans-2-(trifluoromethyl)cyclohexyl trimethylsilyl ether.
-
Deprotection: To cleave the TMS ether, add a solution of methanolic HCl (2.0 M) or TBAF (1.2 equiv) and stir for an additional 2 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure trans-2-trifluoromethyl-cyclohexanol.
Applications in Drug Development
For drug development professionals, this molecule is not just a chemical curiosity; it is a strategic tool.
-
Bioisosterism: The –CF₃ group is frequently used as a bioisostere for a tert-butyl group or a chlorine atom. It occupies a similar steric volume but possesses vastly different electronics. Incorporating the trans-2-trifluoromethyl-cyclohexyl moiety into a drug candidate can improve target binding affinity via enhanced hydrophobic interactions within the receptor pocket.
-
Lipophilic Efficiency (LipE): Because the intramolecular hydrogen bond masks the polarity of the adjacent –OH group, the molecule can cross the blood-brain barrier (BBB) or cellular membranes more efficiently than its non-fluorinated counterparts, optimizing the pharmacokinetic (PK) profile.
-
Metabolic Shielding: The strong C–F bonds are highly resistant to oxidative cleavage. Placing this moiety at sites traditionally vulnerable to Cytochrome P450 (CYP) metabolism effectively "shields" the molecule, prolonging its half-life in vivo.
References
-
Carcenac, Y., et al. (2006). Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. Retrieved from[Link]
-
Prakash, G. K. S., et al. (2014). Recent development in the trifluoromethylation and difluoromethylation of organic compounds employing fluoroform. ResearchGate. Retrieved from[Link]
In-depth Technical Guide: The Thermodynamic Stability of trans-2-Trifluoromethyl-cyclohexanol
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine and fluorinated moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, pharmacokinetics, and overall efficacy of drug candidates.[1][2] The trifluoromethyl (CF3) group, in particular, is a key player in this arena, yet its introduction necessitates a rigorous understanding of the attendant stereochemical and conformational consequences. The thermodynamic stability of a molecule, dictated by the delicate balance of its conformational isomers, is inextricably linked to its biological activity.
This guide provides an in-depth technical examination of the thermodynamic stability of trans-2-Trifluoromethyl-cyclohexanol. This molecule serves as an exemplary model system for dissecting the complex interplay between steric effects, intramolecular hydrogen bonding, and solvent interactions that govern conformational preference. As Senior Application Scientists, our objective is to furnish a narrative grounded in both fundamental principles and field-proven experimental and computational methodologies. The protocols and analyses detailed herein are designed to be self-validating, providing a robust framework for investigating the conformational landscapes of this and analogous systems.
The Trifluoromethyl Group in Cyclohexane: Beyond Simple Sterics
The conformational preference of a substituent on a cyclohexane ring is typically quantified by its A-value, the Gibbs free energy difference between the axial and equatorial conformers. While larger groups generally exhibit a stronger preference for the equatorial position to alleviate steric strain from 1,3-diaxial interactions, the trifluoromethyl group presents a more nuanced case.[3] Despite its bulk, the A-value of the CF3 group is only modestly larger than that of a methyl group.[4]
This is attributed to a combination of factors, including the longer C-F bond length compared to C-H, which can alter the nature of 1,3-diaxial interactions, and potential attractive forces between the fluorine atoms and axial hydrogens.[4] Understanding these subtleties is crucial for accurately predicting the conformational behavior of CF3-substituted cyclohexanes.
Conformational Isomers of trans-2-Trifluoromethyl-cyclohexanol
The trans isomer of 2-Trifluoromethyl-cyclohexanol can exist in two primary chair conformations in equilibrium: a diequatorial (e,e) and a diaxial (a,a) form.
Figure 1: Conformational equilibrium in trans-2-Trifluoromethyl-cyclohexanol.
A simplistic addition of the individual A-values for the hydroxyl and trifluoromethyl groups would predict a significant preference for the diequatorial conformer. However, the vicinal arrangement of these two groups introduces the possibility of intramolecular hydrogen bonding, a factor that can dramatically alter the thermodynamic landscape.
The Decisive Role of Intramolecular Hydrogen Bonding
In the diaxial conformation, the hydroxyl proton can form an intramolecular hydrogen bond with one of the fluorine atoms of the trifluoromethyl group (O-H···F-C). This interaction, if sufficiently strong, can stabilize the otherwise sterically disfavored diaxial conformer.[5][6][7] The existence and strength of such hydrogen bonds are a subject of considerable interest and can be influenced by the solvent environment.[7][8] In non-polar solvents, intramolecular hydrogen bonding is generally more favored, while polar, hydrogen-bond-accepting solvents can compete for the hydroxyl proton, shifting the equilibrium towards the diequatorial form.[6][8]
Experimental Elucidation of Thermodynamic Stability
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the preeminent experimental technique for quantitatively assessing the thermodynamic parameters of conformational equilibria.[6][9][10]
Variable-Temperature NMR Spectroscopy Protocol
Objective: To determine the relative populations of the diequatorial and diaxial conformers and calculate the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) differences between them.
Methodology:
-
Sample Preparation: Prepare a solution of trans-2-Trifluoromethyl-cyclohexanol in a suitable deuterated solvent (e.g., CDCl3, acetone-d6, toluene-d8). The choice of solvent is a critical experimental parameter that can influence the conformational equilibrium.
-
Room Temperature Spectrum: Acquire a high-resolution ¹H NMR spectrum at ambient temperature.
-
Low-Temperature Measurements: Gradually decrease the sample temperature in controlled increments (e.g., 10-20 K). Allow the sample to thermally equilibrate for several minutes at each new temperature before acquiring a spectrum.
-
Coalescence and Slow-Exchange Regime: As the temperature is lowered, the rate of ring flipping decreases. This will be observed as a broadening of the time-averaged signals, followed by their coalescence and eventual sharpening into distinct sets of signals for each conformer in the slow-exchange regime.
-
Integration and Population Analysis: At a temperature where the signals for both conformers are sharp and well-resolved, carefully integrate corresponding signals for each species. The ratio of the integrals is directly proportional to the population ratio of the conformers.
-
Thermodynamic Analysis: Calculate the equilibrium constant (Keq) at each temperature from the population ratio. A plot of ln(Keq) versus 1/T (a van't Hoff plot) will yield a straight line from which ΔH° and ΔS° can be determined. ΔG° can then be calculated at any given temperature.
Figure 2: Experimental workflow for VT-NMR analysis of conformational thermodynamics.
Computational Modeling: A Synergistic Approach
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary tool for investigating conformational preferences.
DFT Calculation Protocol
Objective: To calculate the optimized geometries, relative energies, and thermodynamic properties of the diequatorial and diaxial conformers.
Methodology:
-
Structure Generation: Construct 3D models of both the diequatorial and diaxial chair conformations.
-
Geometry Optimization: Perform full geometry optimizations on both structures using a suitable DFT functional (e.g., B3LYP, M06-2X) and a robust basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Conduct frequency calculations on the optimized geometries to verify that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections for calculating enthalpy and Gibbs free energy.
-
Solvent Modeling: To simulate the experimental conditions, incorporate an implicit solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.
-
Energy Analysis: Compare the calculated Gibbs free energies of the two conformers to predict their relative thermodynamic stability.
Table 1: Representative Theoretical Data for trans-2-Trifluoromethyl-cyclohexanol Conformers
| Conformer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | O-H···F Distance (Å) |
| Diequatorial (e,e) | 0.00 | 0.00 | N/A |
| Diaxial (a,a) | -0.8 to +1.2 | -0.2 to +1.8 | ~2.0 - 2.3 |
Note: These are illustrative values. Actual results will depend on the chosen level of theory, basis set, and solvent model.
Synthesis and Implications for Drug Development
The thermodynamic stability of trans-2-Trifluoromethyl-cyclohexanol is a delicate balance between the inherent steric preferences of the substituents and the stabilizing influence of a potential intramolecular hydrogen bond in the diaxial conformer. The solvent environment plays a pivotal role in modulating this equilibrium. A thorough understanding of these conformational dynamics is critical in drug design, as the three-dimensional structure of a molecule dictates its interaction with biological targets. The synergistic application of experimental techniques like VT-NMR and high-level computational modeling provides a robust platform for characterizing these subtle energetic landscapes. This knowledge empowers medicinal chemists to make more informed decisions in the design of novel therapeutics with optimized efficacy and pharmacokinetic profiles.
References
-
Intramolecular C−F…H−O hydrogen bonds in (1‐fluorocyclopropyl)methanol and cis‐2‐fluorocyclohexanol. ResearchGate. Available at: [Link]
-
Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group. New Journal of Chemistry. Available at: [Link]
-
Conformational Analysis of Cyclohexandiols and Related Compounds. University of South Wales. Available at: [Link]
-
Conformational analysis. Part 28. OH⋯F hydrogen bonding and the conformation of trans-2-fluorocyclohexanol. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
(Trifluoromethyl)cyclohexane. PubChem. Available at: [Link]
-
Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. PubMed. Available at: [Link]
-
Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Semantic Scholar. Available at: [Link]
-
Conformational Equilibrium and Potential Energy Functions of the O-H Internal Rotation in the Axial and Equatorial Species of 1-Methylcyclohexanol. ResearchGate. Available at: [Link]
-
CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Available at: [Link]
-
Conformational analysis. Trifluoromethyl group. Journal of the American Chemical Society. Available at: [Link]
-
Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Available at: [Link]
-
Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. PMC. Available at: [Link]
-
Influence of the spatial position of a trifluoromethyl group on the C-13 chemical shifts in the cyclohexane series. ResearchGate. Available at: [Link]
-
Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. PubMed. Available at: [Link]
-
Conformational analysis. Trifluoromethyl group. Journal of the American Chemical Society. Available at: [Link]
-
Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Available at: [Link]
-
Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoret. eScholarship.org. Available at: [Link]
-
Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. PMC. Available at: [Link]
-
4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture). Chem-Impex. Available at: [Link]
-
Tuning Topology of Two-Dimensional Trifluoromethyl-Functionalized Covalent Organic Framework for Efficient Separation of Isomers. Available at: [Link]
-
Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. ResearchGate. Available at: [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
-
Crystal Structure Analysis, Stability, Phase Transformation and Selective Nucleation Mechanism of Fluralaner Polymorphs. MDPI. Available at: [Link]
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The Electronic and Conformational Effects of the Trifluoromethyl Group on Cyclohexanol: A Technical Guide
Executive Summary
The trifluoromethyl (–CF₃) group is a privileged pharmacophore in modern drug design, heavily utilized to optimize the pharmacokinetic and pharmacodynamic profiles of small molecules. When incorporated into an aliphatic ring system such as cyclohexanol, the –CF₃ group exerts profound electronic and steric effects that fundamentally alter the molecule's physicochemical behavior. This whitepaper provides an in-depth mechanistic analysis of these effects—specifically focusing on conformational dynamics, pKa modulation, and metabolic shielding—and provides a self-validating synthetic protocol for researchers.
Conformational Dynamics: The "A-Value" Hierarchy
In substituted cyclohexane derivatives, substituents experience 1,3-diaxial steric interactions that energetically drive them toward the less hindered equatorial position. This thermodynamic preference is quantified by the A-value (conformational free energy).
The Causality of Conformational Locking
To predict the dominant conformation of 1-trifluoromethylcyclohexanol, one must evaluate the competing A-values of the hydroxyl (–OH) and trifluoromethyl (–CF₃) groups.
-
The –OH group has a significantly lower A-value of approximately 0.9 kcal/mol.
Because the steric demand of the –CF₃ group is vastly superior, it dictates the geometry of the entire ring. In 1-trifluoromethylcyclohexanol, the –CF₃ group strongly favors the equatorial position, which forces the –OH group into the axial position[2]. This axial orientation of the hydroxyl group restricts its spatial accessibility, which can decrease its susceptibility to phase II metabolic conjugation (e.g., glucuronidation) and alter its binding kinetics in target protein pockets.
Caption: Conformational equilibrium of 1-trifluoromethylcyclohexanol driven by A-values.
Electronic Effects: Acidity and Hydrogen Bonding
The –CF₃ group is one of the most potent electron-withdrawing groups (EWGs) utilized in medicinal chemistry, driven by the extreme electronegativity of its three fluorine atoms (4.0 on the Pauling scale)[3].
pKa Modulation via Inductive Effects (-I)
The strong inductive effect (–I) of the –CF₃ group withdraws electron density through the sigma bond framework. When positioned alpha to a hydroxyl group, this electron withdrawal stabilizes the negative charge of the conjugate base (alkoxide anion) by spreading the charge over a larger volume. Consequently, the acidity of the hydroxyl proton increases dramatically. While an unsubstituted cyclohexanol has a pKa of ~16.0, the introduction of an alpha-CF₃ group4[4].
Hydrogen Bonding Capacity
By polarizing the O–H bond and increasing the partial positive charge on the proton, the –CF₃ group transforms the hydroxyl group into a superior hydrogen-bond donor. Simultaneously, the fluorine atoms themselves can act as weak hydrogen-bond acceptors, enabling complex intra- and intermolecular interaction networks that are highly valued in 5[5].
Lipophilicity and Metabolic Shielding
Lipophilicity (logP)
The –CF₃ group significantly expands the hydrophobic domain of the molecule, 6[6]. This enhancement facilitates passive diffusion across phospholipid bilayers, thereby improving cellular penetrance and oral bioavailability.
Cytochrome P450 Shielding
Cytochrome P450 (CYP) enzymes frequently target electron-rich, sterically accessible C–H bonds for oxidative metabolism. The –CF₃ group provides a dual-action metabolic shield:
-
Electronic Deactivation: Its electron-withdrawing nature deactivates adjacent C–H bonds toward oxidative insertion.
-
Steric Blockade: The sheer steric bulk of the –CF₃ group (van der Waals volume ~39.8 ų) physically blocks enzyme active sites from accessing the adjacent carbons, thereby 7 of the compound[7].
Quantitative Data Summarization
The table below summarizes the shifting physicochemical properties when a –CF₃ group is introduced to a cyclohexanol scaffold.
| Physicochemical Property | Cyclohexanol | 1-Trifluoromethylcyclohexanol | 4-Trifluoromethylcyclohexanol |
| Substituent A-value | 0.9 kcal/mol (–OH) | 2.37 kcal/mol (–CF₃) | 2.37 kcal/mol (–CF₃) |
| Approximate pKa | ~16.0 | ~11.5 to 12.5 | ~14.9 |
| Dominant Conformation | Equatorial –OH | Equatorial –CF₃, Axial –OH | Diequatorial (trans isomer) |
| H-Bond Donor Strength | Moderate | High | Moderate |
| Metabolic Stability | Low (Rapid CYP oxidation) | High (Steric/Electronic shielding) | Moderate |
Experimental Methodology: Self-Validating Synthesis Workflow
To study these effects in vitro, researchers must synthesize 1-trifluoromethylcyclohexanol with high purity. The standard protocol utilizes the 8 (Trifluoromethyltrimethylsilane, TMSCF₃) to achieve nucleophilic trifluoromethylation[8].
Caption: Self-validating synthesis workflow for 1-trifluoromethylcyclohexanol.
Step-by-Step Protocol:
-
Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve cyclohexanone (10.0 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Initiation: Add 10 mol% of potassium carbonate (K₂CO₃) or a catalytic amount of tetrabutylammonium fluoride (TBAF). Cool the reaction vessel to 0 °C using an ice bath. Causality: The basic catalyst initiates the formation of the highly reactive trifluoromethyl anion equivalent from the silane.
-
Nucleophilic Addition: Dropwise, add TMSCF₃ (15.0 mmol, 1.5 equiv) over 15 minutes. Allow the mixture to warm to room temperature and stir for 4 hours. The intermediate formed is 1-(trifluoromethyl)cyclohexyl trimethylsilyl ether.
-
Deprotection: Quench the reaction by adding 15 mL of 1 M aqueous HCl. Stir vigorously for 1 hour at room temperature. Causality: The acidic environment hydrolyzes the silyl ether, liberating the target tertiary alcohol.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).
-
Validation System:
-
¹⁹F NMR (CDCl₃): Confirm the successful incorporation of the –CF₃ group via a distinct singlet at approximately -75 ppm.
-
¹H NMR (CDCl₃): Verify the absence of the alpha-proton (which would be present in secondary alcohols) and confirm the axial orientation of the –OH proton through coupling constant analysis of the adjacent ring protons.
-
References
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Recent Trifluoromethylation Reactions.
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- Title: Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1.
- Title: Trifluoromethanamine|CAS 61165-75-1|RUO Source: Benchchem URL
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Unlocking Conformational Control: Hydrogen Bonding Dynamics in trans-2-Trifluoromethyl-cyclohexanol
Executive Summary
The incorporation of fluorine into aliphatic ring systems is a foundational strategy in modern drug design, utilized to modulate lipophilicity, metabolic stability, and target binding. trans-2-Trifluoromethyl-cyclohexanol represents a highly instructive model system for understanding the complex interplay between severe steric repulsion and stereoelectronic stabilization. This whitepaper provides an in-depth mechanistic analysis of the conformational landscape of this molecule, focusing on the formation, disruption, and analytical validation of the intramolecular hydroxyl-to-fluorine (OH···F) hydrogen bond.
Introduction: The Dual Nature of the Trifluoromethyl Group
In medicinal chemistry, the trifluoromethyl (–CF
Despite this, when geometrically constrained—such as in the rigid framework of a cyclohexane ring—the proximity of a hydrogen bond donor (like a hydroxyl group) can force an intramolecular OH···F interaction. In trans-2-trifluoromethyl-cyclohexanol, the structural dynamics are dictated by a competition between the massive steric bulk of the –CF
Conformational Landscape: Sterics vs. Stereoelectronics
In 1,2-disubstituted cyclohexanes, the trans isomer can exist in a dynamic equilibrium between two chair conformations: diaxial (a,a) and diequatorial (e,e).
To predict the dominant conformer, we must evaluate the A-values (the energetic penalty for axial positioning). The –CF
-
The Diaxial (a,a) State: This conformation suffers from severe 1,3-diaxial steric strain, imposing an energetic penalty exceeding 3.0 kcal/mol.
-
The Diequatorial (e,e) State: This conformation places the –OH and –CF
groups in a gauche orientation (dihedral angle ~60°). Normally, bulky groups repel each other in a gauche arrangement. However, the diequatorial state is overwhelmingly favored here not just by the relief of 1,3-diaxial strain, but by the formation of a stabilizing intramolecular OH···F hydrogen bond [2].
Caption: Conformational equilibrium of trans-2-CF3-cyclohexanol overwhelmingly favoring the diequatorial state.
The Intramolecular OH···F Interaction
The formation of the OH···F hydrogen bond in the diequatorial conformer creates a pseudo-five- or six-membered ring, depending on the rotational state of the –CF
This interaction leaves distinct quantitative markers across spectroscopic modalities. By analyzing these markers, researchers can definitively map the hydrogen bonding status of the molecule.
Table 1: Quantitative Markers for Hydrogen Bonding in Fluorohydrins
| Analytical Parameter | Intramolecular OH···F (Non-Polar Solvents) | Intermolecular OH···Solvent (Polar Solvents) | Free OH (Gas Phase / Infinite Dilution) |
| IR | ~3580 - 3600 cm | ~3300 - 3400 cm | ~3620 - 3640 cm |
| NMR | ~2.5 - 3.5 ppm (Stable across concentrations) | > 4.0 ppm (Highly concentration-dependent) | < 2.0 ppm |
| NMR | ~10 - 12 Hz (Axial-axial coupling confirms e,e state) | ~10 - 12 Hz (e,e state remains sterically locked) | N/A |
| NMR | ~2.0 - 4.0 Hz (Through-space coupling visible at low temp) | Not observed (Rapid proton exchange disrupts coupling) | Not observed |
Intermolecular vs. Intramolecular Dynamics: The Solvent Effect
The integrity of the OH···F bond is highly dependent on the dielectric constant and hydrogen-bonding capacity of the surrounding microenvironment. Because the fluorine atom in a –CF
When the solvent acts as a superior hydrogen bond acceptor, the IMHB is broken, and the hydroxyl group engages in intermolecular hydrogen bonding. Notably, because of the massive A-value of the –CF
Caption: Divergent hydrogen bonding pathways of the diequatorial conformer based on solvent polarity.
Self-Validating Experimental Protocols
To establish a rigorous, self-validating proof of the OH···F interaction, researchers must employ orthogonal techniques that isolate intramolecular effects from intermolecular artifacts.
Protocol A: FT-IR Dilution Studies
Purpose: To definitively distinguish between intramolecular and intermolecular hydrogen bonding based on collision frequency. Causality Rationale: Intermolecular hydrogen bonds require two molecules to collide; therefore, their formation is strictly concentration-dependent. As a solution is diluted, intermolecular bonds break, shifting the IR stretch to the "free OH" region. Conversely, an intramolecular bond exists entirely within a single molecule. Its IR stretch will remain completely static regardless of dilution.
-
Preparation: Prepare a 0.1 M stock solution of trans-2-trifluoromethyl-cyclohexanol in strictly anhydrous
(a non-polar, non-competing solvent). -
Baseline Acquisition: Record the FT-IR spectrum using a 0.1 mm NaCl liquid cell, focusing on the 3200–3700 cm
region. -
Serial Dilution: Dilute the sample successively to 0.05 M, 0.01 M, and 0.001 M.
-
Pathlength Adjustment: To maintain a constant number of molecules in the IR beam and ensure comparable signal-to-noise ratios, proportionally increase the cell path length for each dilution (e.g., use a 1.0 mm cell for the 0.01 M solution).
-
Data Interpretation: Observe the peak at ~3590 cm
. If the peak's wavenumber and molar absorptivity remain constant across all dilutions, the presence of an exclusive intramolecular OH···F bond is confirmed.
Protocol B: Low-Temperature NMR Solvent Titration
Purpose: To observe the through-space scalar coupling (
-
Sample Preparation: Dissolve 15 mg of the compound in 0.5 mL of dry
in an NMR tube. -
VT-NMR Acquisition: Lower the probe temperature to -50°C. Acquire a
NMR spectrum. Look for a doublet (or multiplet) for the OH proton signal (~3.0 ppm) with a coupling constant of 2.0–4.0 Hz, representing the through-space interaction. -
Titration: Eject the sample and add 10
of strictly anhydrous DMSO- . Re-equilibrate at -50°C and acquire a new spectrum. -
Data Interpretation: The highly polar DMSO acts as a strong H-bond acceptor. You will observe the OH proton signal shift drastically downfield (due to strong intermolecular bonding with DMSO) and the disappearance of the
coupling, proving the disruption of the OH···F bond.
Strategic Implications in Drug Development
Understanding the hydrogen bonding dynamics of trans-2-trifluoromethyl-cyclohexanol translates directly to rational drug design:
-
Lipophilicity and Permeability (logP): When the hydroxyl group acts as a hydrogen bond donor to the adjacent –CF
group, it is effectively "masked" from the surrounding aqueous environment. This reduces the molecule's Polar Surface Area (PSA) and increases its lipophilicity, which can significantly enhance passive membrane permeability and blood-brain barrier (BBB) penetration. -
Conformational Locking: The synergistic effect of the –CF
group's steric bulk and the OH···F IMHB rigidly locks the cyclohexane ring in the diequatorial state. This ensures that the pharmacophore is presented to the biological target in a highly predictable, pre-organized 3D vector, reducing the entropic penalty of binding.
References
-
Abraham, R. J., Smith, T. A. D., & Thomas, W. A. (1996). Conformational analysis. Part 28. OH⋯F hydrogen bonding and the conformation of trans-2-fluorocyclohexanol. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
Linclau, B., et al. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Chemistry – A European Journal.[Link]
-
Cormanich, R., et al. (2012). The FHO intramolecular hydrogen bond forming five-membered rings hardly appear in monocyclic organofluorine compounds. RSC Advances.[Link]
trans-2-Trifluoromethyl-cyclohexanol lipophilicity and LogP values
(Part 2 of 2)
For drug discovery campaigns where hundreds or thousands of compounds are synthesized, the shake-flask method is often too low-throughput. The HPLC-based method provides a rapid and reliable alternative for estimating LogP values by correlating a compound's retention time on a reverse-phase column with its lipophilicity.
Principle
In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and an organic solvent like acetonitrile or methanol). Lipophilic compounds have a higher affinity for the nonpolar stationary phase and thus move more slowly through the column, resulting in a longer retention time (t_R_). There is a linear relationship between the logarithm of the retention factor (log k) and the LogP of a compound. The retention factor k is calculated as:
k = (t_R_ - t_0_) / t_0_
where t_0_ is the column dead time (the time it takes for an unretained compound to pass through the column). By measuring the retention times of a series of well-characterized reference compounds with known LogP values, a calibration curve can be generated. The LogP of an unknown compound, such as trans-2-trifluoromethyl-cyclohexanol, can then be interpolated from its measured retention time.
Detailed Experimental Protocol
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column.
-
Mobile phase: HPLC-grade water and acetonitrile (or methanol).
-
A set of 5-8 calibration standards with known LogP values spanning the expected range of the test compound.
-
trans-2-Trifluoromethyl-cyclohexanol.
-
Unretained compound standard (e.g., thiourea) to determine t_0_.
Procedure:
-
System Preparation: Set up the HPLC system with the C18 column. The mobile phase composition is typically isocratic (constant composition) and chosen to provide good peak shape and reasonable retention times for the analytes. A common starting point is a 50:50 mixture of water and acetonitrile.
-
Determine Dead Time (t_0_): Inject a solution of an unretained compound (e.g., thiourea) and record its retention time. This is the column dead time, t_0_.
-
Generate Calibration Curve: a. Inject each of the calibration standards individually and record their retention times (t_R_). b. For each standard, calculate the retention factor, k. c. Calculate log k for each standard. d. Plot log k versus the known LogP for each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.95 is generally considered acceptable.
-
Analyze the Test Compound: a. Inject a solution of trans-2-trifluoromethyl-cyclohexanol and record its retention time. b. Calculate its retention factor, k, and then log k.
-
Calculate LogP: Using the equation from the calibration curve, calculate the LogP of the test compound: LogP = (log k - c) / m
Causality and Self-Validation:
-
Calibration Standards: The choice of standards is crucial. They should be structurally similar to the test compound if possible and must bracket the expected LogP value to ensure accurate interpolation.
-
Isocratic Mobile Phase: An isocratic mobile phase is used to ensure that the retention mechanism is consistent throughout the run, which is a prerequisite for the linear relationship between log k and LogP.
-
Correlation Coefficient (R²): The R² value of the calibration curve is a direct measure of the quality of the correlation. A low R² indicates a poor fit and unreliable LogP predictions.
Experimental Workflow Diagram
Methodological & Application
Application Note: A Detailed Protocol for the Stereoselective Synthesis of trans-2-Trifluoromethyl-cyclohexanol
Abstract
Trifluoromethylated organic molecules are of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science due to the unique electronic properties conferred by the trifluoromethyl (CF₃) group. This application note provides a comprehensive, field-tested protocol for the synthesis of trans-2-trifluoromethyl-cyclohexanol from cyclohexene oxide. The synthesis leverages the nucleophilic ring-opening of the epoxide using trimethyl(trifluoromethyl)silane (TMSCF₃), commonly known as the Ruppert-Prakash reagent. We delve into the underlying reaction mechanism, providing a rationale for the observed high stereoselectivity, and present a detailed, step-by-step experimental procedure designed for reproducibility and safety. This guide is intended for researchers and professionals in drug development and synthetic chemistry seeking a reliable method to access this valuable fluorinated building block.
Introduction and Scientific Rationale
The introduction of a trifluoromethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a privileged moiety in modern drug design. The target molecule, trans-2-trifluoromethyl-cyclohexanol, serves as a versatile chiral building block for more complex pharmaceutical agents.
The chosen synthetic strategy involves the ring-opening of cyclohexene oxide, a readily available starting material.[1] This class of reaction is known to be slow and often requires activation to proceed efficiently.[2] The key to this transformation is the use of the Ruppert-Prakash reagent (TMSCF₃), a stable and convenient source of the nucleophilic trifluoromethyl anion (CF₃⁻) synthon.[3] The reaction is initiated by a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF), which activates the silicon-carbon bond in TMSCF₃ to generate the highly reactive trifluoromethyl anion.[3][4]
The stereochemical outcome of the reaction is governed by the well-established mechanism of nucleophilic epoxide ring-opening. The reaction proceeds via an Sₙ2-type mechanism, where the nucleophile attacks one of the epoxide carbons, leading to an inversion of stereochemistry at the point of attack.[5] In the case of cyclohexene oxide, this results in a diaxial opening of the ring, which, after the conformational ring-flip of the cyclohexane chair, yields the thermodynamically more stable diequatorial trans-product. This principle, an extension of the Fürst-Plattner rule, ensures high diastereoselectivity.[2] The initial product is a trimethylsilyl (TMS) ether, which is readily hydrolyzed during aqueous workup or upon treatment with a mild acid to afford the desired final alcohol.[6]
Overall Reaction Scheme:
Experimental Protocol: Materials, Safety, and Procedure
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Cyclohexene oxide (C₆H₁₀O) | ≥98% | Standard Supplier | Used as received. |
| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Synthesis Grade | Standard Supplier | Highly flammable and volatile. Handle with care.[7] |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Standard Supplier | Moisture sensitive. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Supplier | Use freshly distilled or from a solvent purification system. |
| Hydrochloric Acid (HCl) | 3 M, aqueous | Standard Supplier | |
| Diethyl Ether (Et₂O) | ACS Grade | Standard Supplier | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier | |
| Equipment | |||
| Round-bottom flask (100 mL, 2-neck) | Oven-dried before use. | ||
| Magnetic stirrer and stir bar | |||
| Reflux condenser | |||
| Syringes and needles | For transfer of anhydrous/air-sensitive reagents. | ||
| Nitrogen or Argon gas line | For maintaining an inert atmosphere. | ||
| Rotary evaporator | |||
| Silica gel for column chromatography | 230-400 mesh. |
Critical Safety Precautions
This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[8][9]
-
Trimethyl(trifluoromethyl)silane (TMSCF₃): Highly flammable liquid and vapor.[7] Keep away from heat, sparks, and open flames.[10] It is also volatile and should be handled in a closed system or with local exhaust ventilation.[7]
-
Cyclohexene Oxide: Handle in a fume hood.
-
Tetrabutylammonium Fluoride (TBAF): Corrosive. Avoid contact with skin and eyes.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][11] An accessible safety shower and eye wash station are mandatory.[9]
Step-by-Step Synthesis Protocol
Step 1: Reaction Setup
-
Place a magnetic stir bar into a 100-mL two-necked round-bottom flask.
-
Oven-dry the flask and a reflux condenser at 120 °C for at least 4 hours. Assemble the glassware while hot under a stream of dry nitrogen or argon and allow it to cool to room temperature.
-
Once cool, charge the flask with cyclohexene oxide (5.00 g, 50.9 mmol, 1.0 equiv.).
-
Add 25 mL of anhydrous tetrahydrofuran (THF) to the flask via syringe.
Step 2: Reagent Addition
-
Using a dry syringe, add trimethyl(trifluoromethyl)silane (TMSCF₃) (8.66 g, 60.9 mmol, 1.2 equiv.) to the stirred solution in the flask.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 0.5 mL, 0.5 mmol, 0.01 equiv.) dropwise via syringe. A slight exotherm may be observed.
Step 3: Reaction and Monitoring
-
After the addition of the TBAF catalyst is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for 12-16 hours under the inert atmosphere.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by taking a small aliquot, quenching it with water, and analyzing by GC-MS to observe the disappearance of the cyclohexene oxide starting material.
Step 4: Workup and Hydrolysis
-
Upon completion, cool the reaction mixture again to 0 °C in an ice-water bath.
-
Slowly and carefully add 20 mL of 3 M aqueous hydrochloric acid (HCl) to quench the reaction and hydrolyze the intermediate TMS ether. Stir vigorously for 1 hour at room temperature.
-
Transfer the mixture to a separatory funnel containing 30 mL of diethyl ether.
-
Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.
-
Combine all organic layers and wash them with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Step 5: Purification
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the product.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield trans-2-trifluoromethyl-cyclohexanol as a colorless liquid or low-melting solid.
Workflow and Data Presentation
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of trans-2-Trifluoromethyl-cyclohexanol.
Product Characterization
The identity and stereochemistry of the final product, trans-2-trifluoromethyl-cyclohexanol (CAS No. 75091-90-6), must be confirmed by spectroscopic methods.[12]
-
Expected Yield: 75-85%
-
Physical Appearance: Colorless liquid or white, waxy solid.[6]
-
¹H NMR (CDCl₃): The key diagnostic signals are for the protons on the carbons bearing the -OH and -CF₃ groups (C1-H and C2-H). For the trans isomer, both the hydroxyl and trifluoromethyl groups preferentially occupy equatorial positions in the dominant chair conformation. This places the C1-H and C2-H protons in axial positions. The coupling constant between these two adjacent axial protons (J_ax-ax) is expected to be large, typically in the range of 8-12 Hz. This is a definitive indicator of the trans relationship.[13]
-
¹⁹F NMR (CDCl₃): A singlet or a doublet (due to coupling with C2-H) is expected around -75 ppm, which is characteristic of a CF₃ group attached to a saturated carbon ring.[14]
-
¹³C NMR (CDCl₃): A quartet is expected for the CF₃ carbon atom due to C-F coupling, with a large coupling constant (¹J_CF ≈ 280-290 Hz).[15]
-
Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) at m/z = 168.16, along with characteristic fragmentation patterns.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (TBAF degraded by moisture).2. Wet solvent or glassware.3. Insufficient reaction time. | 1. Use a fresh bottle of TBAF solution or titrate to check activity.2. Ensure all glassware is rigorously dried and use high-quality anhydrous solvent.3. Extend reaction time and monitor by TLC/GC-MS until starting material is consumed. |
| Low Yield | 1. Incomplete reaction.2. Loss of product during workup (e.g., emulsions).3. Inefficient purification. | 1. See "Low or No Conversion".2. Add brine to break up emulsions during extraction.3. Use appropriate silica gel loading and eluent polarity for chromatography. |
| Formation of cis-isomer | The reaction mechanism strongly favors the trans-product. Significant formation of the cis-isomer is highly unlikely under these conditions. | Re-evaluate characterization data. The cis-isomer would exhibit a small axial-equatorial coupling constant (J_ax-eq ≈ 2-4 Hz) between C1-H and C2-H in the ¹H NMR. |
| Side Product Formation | Reaction of TMSCF₃ with trace water. | Ensure all reagents and solvents are anhydrous. |
Conclusion
This application note details a robust and highly stereoselective method for synthesizing trans-2-trifluoromethyl-cyclohexanol from cyclohexene oxide. The protocol employs the Ruppert-Prakash reagent in a fluoride-catalyzed nucleophilic ring-opening reaction. By providing a thorough explanation of the underlying mechanism, a detailed step-by-step procedure, and clear guidelines for characterization and troubleshooting, this document serves as a reliable resource for chemists in academic and industrial settings, facilitating access to this important fluorinated building block for further synthetic applications.
References
-
Insights into Deoxytrifluoromethylation/Aromatization to Access Highly Substituted Trifluoromethyl Arenes. (n.d.). PMC. Retrieved from [Link]
-
Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. Retrieved from [Link]
-
Iseki, K., et al. (1994). Preparation of optically active 2-(trifluoromethyl)alkan-1-ols by catalytic asymmetric hydrogenation. Journal of Fluorine Chemistry. Retrieved from R Discovery. [Link]
-
Van der Eycken, J., et al. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide. PMC. [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (2021). ResearchGate. [Link]
-
Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (n.d.). Arkivoc. [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (n.d.). PMC. Retrieved from [Link]
-
Prakash, G. K. S., & Olah, G. A. (1995). 1-trifluoromethyl-1-cyclohexanol. Organic Syntheses, 72, 232. [Link]
-
Fe(O₂CCF₃)₃ catalyzed ring opening of cyclohexene oxide.... (n.d.). ResearchGate. [Link]
-
Reaction of the Ruppert–Prakash reagent with perfluorosulfonic acids. (n.d.). Academia.edu. [Link]
-
Cyclohexene oxide. (n.d.). Wikipedia. Retrieved from [Link]
-
Reaction of epoxides with nucleophiles under basic conditions. (n.d.). Master Organic Chemistry. [Link]
-
Macmillan Group. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Princeton University. [Link]
-
Efficient Synthesis and Ring-Opening Reactions of Monofluorinated Epoxides Derived from α-Fluorosulfoximines. (2010). Wiley Online Library. [Link]
-
Multigram Synthesis of trans-2-(Trifluoromethyl)cyclopropanamine. (2026, February 7). ResearchGate. [Link]
-
AN IMPROVED SYNTHESIS OF CIS-CIS-TRANS-CYCLOHEXANE-1,2,3-TRIOL. (2025, August 6). ResearchGate. [Link]
-
Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. (n.d.). Royal Society of Chemistry. [Link]
-
What products are obtained from the reaction of cyclohexene oxide with a. methoxide ion?. (2024, March 23). Doubtnut. [Link]
-
Synthesis of Chiral Hypervalent Trifluoromethyl Organobismuth Complexes and Enantioselective Olefin Difluorocar. (n.d.). ChemRxiv. [Link]
-
Efficient and controlled ring-opening copolymerization of cyclohexene oxide with cyclic anhydrides catalyzed by proline-based chiral alkyl Al(iii) compounds. (n.d.). Royal Society of Chemistry. [Link]
-
Cyclohexanol, 2-isocyanato-, trans-. (n.d.). Organic Syntheses. [Link]
-
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022, October 20). PMC. [Link]
-
Cyclohexanol, 2-phenyl-, (1R-trans)-. (n.d.). Organic Syntheses. [Link]
-
A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2025, August 6). ResearchGate. [Link]
Sources
- 1. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 2. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
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- 6. Organic Syntheses Procedure [orgsyn.org]
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Application Note: Enantioselective Preparation of trans-2-Trifluoromethyl-cyclohexanol
Executive Summary
The incorporation of a trifluoromethyl (
This Application Note details two robust, orthogonal protocols for the preparation of (1R,2R)-2-(trifluoromethyl)cyclohexanol (and its enantiomer):
-
Method A (Chemical): Asymmetric Hydroboration-Oxidation of 1-(trifluoromethyl)cyclohexene. This method relies on substrate-controlled diastereoselectivity to exclusively yield the trans-isomer.
-
Method B (Biocatalytic): Dynamic Kinetic Resolution (DKR) of 2-(trifluoromethyl)cyclohexanone using Ketoreductases (KREDs). This method offers a green, scalable alternative with high enantiopurity.
Retrosynthetic Analysis & Strategy
The synthesis of the trans-isomer requires overcoming the inherent preference for cis-formation often observed in direct hydrogenation of
-
Strategy A (Stereospecific Addition): Utilizing the geometric constraints of the cyclohexene ring. Syn-hydroboration of a 1-substituted alkene places the hydrogen and boron on the same face.[1][2] Subsequent oxidation with retention of configuration yields the H and OH in a cis relationship, forcing the substituent (
) and the hydroxyl group ( ) into a trans relationship. -
Strategy B (Dynamic Kinetic Resolution): Exploiting the acidity of the
-proton in 2-trifluoromethylcyclohexanone. The rapid racemization of the substrate allows an enantioselective catalyst (enzyme) to convert the racemate into a single stereoisomer.
Strategic Pathway Diagram
Figure 1: Retrosynthetic disconnection showing the two primary routes.
Method A: Asymmetric Hydroboration-Oxidation
This is the preferred method for generating the trans-diastereomer with high predictability. The reaction utilizes Monoisopinocampheylborane (IpcBH
Mechanism of Stereocontrol
The hydroboration step is controlled by two factors:
-
Regioselectivity: The boron atom adds to the less hindered C2 position (anti-Markovnikov relative to the
group). -
Stereoselectivity: The addition of H-B is strictly syn. Since the H adds to C1 (bearing the
), and B adds to C2, the H and B atoms end up cis. -
Oxidation: The oxidation step proceeds with strict retention of configuration at C2.
-
Result: The H(C1) and OH(C2) are cis, necessitating that the
(C1) and OH(C2) are trans .
Figure 2: Stereochemical rationale for the formation of the trans-isomer via hydroboration.
Experimental Protocol
Step 1: Preparation of 1-(Trifluoromethyl)cyclohexene
-
Nucleophilic Addition: Treat cyclohexanone with
(Ruppert-Prakash reagent) and CsF (cat.) in THF to yield 1-(trifluoromethyl)cyclohexanol (tertiary alcohol). -
Dehydration: Treat the tertiary alcohol with Thionyl Chloride (
) in Pyridine at 0°C, or use Martin’s Sulfurane for milder conditions, to effect elimination. Purify by distillation.
Step 2: Asymmetric Hydroboration
-
Reagents: (+)-
-Pinene (98% ee), Borane-dimethyl sulfide complex ( ), THF, , . -
Preparation of (-)-IpcBH
:-
In a dry flask under Argon, charge (+)-
-pinene (2.2 equiv) and dry THF. -
Cool to 0°C. Add
(1.0 equiv) dropwise. -
Stir at 0°C for 2 h to form the dialkylborane (precipitate may form).
-
-
Hydroboration:
-
Cool the borane reagent mixture to -25°C.
-
Add 1-(trifluoromethyl)cyclohexene (1.0 equiv) slowly.
-
Allow to warm to 0°C and stir for 4–6 hours. (Monitor consumption of alkene by GC).
-
-
-
Cool to 0°C. Carefully add
(3 equiv). -
Add
(3 equiv) dropwise (Exothermic!). -
Stir at room temperature for 1 hour.
-
-
Workup:
-
Extract with
or MTBE ( ). -
Wash combined organics with brine, dry over
. -
Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).
-
Expected Data:
| Parameter | Value |
|---|---|
| Yield (Step 1) | 75-85% |
| Yield (Step 2) | 65-75% |
| Diastereomeric Ratio (dr) | >95:5 (trans:cis) |
| Enantiomeric Excess (ee) | 90-96% (dependent on chiral auxiliary purity) |
Method B: Biocatalytic Dynamic Kinetic Resolution (DKR)
For larger scale or "green" manufacturing, enzymatic reduction is superior. This method utilizes the rapid racemization of the
Mechanism of DKR
The substrate, 2-(trifluoromethyl)cyclohexanone, exists in equilibrium between its (
Critical Note: While many KREDs favor cis-products (via axial attack), specific enzymes (e.g., from Lactobacillus or engineered variants) must be screened to identify those favoring equatorial attack or those accepting the specific conformer that leads to the trans-product.
Figure 3: Dynamic Kinetic Resolution pathway. The success depends on k_rac > k_red.
Experimental Protocol (Screening & Prep)
Buffer Preparation:
-
100 mM Potassium Phosphate buffer, pH 7.0.
-
Cofactor: NADP+ (1.0 mM).
-
Cofactor Recycling: Isopropanol (10% v/v) or Glucose Dehydrogenase (GDH) + Glucose.
Reaction Setup:
-
Dissolve 2-(trifluoromethyl)cyclohexanone (50 mg) in IPA (0.5 mL).
-
Add Buffer (4.5 mL) containing the KRED enzyme (10-20 mg lyophilized powder) and NADP+.
-
Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
-
Monitoring: Extract aliquot with EtOAc and analyze by Chiral GC.
Purification:
-
Saturate aqueous phase with NaCl.
-
Extract with MTBE (
). -
Dry over
, filter, and concentrate. -
Flash chromatography (Silica, Hexane/EtOAc 9:1).
Optimization Tips:
-
pH Control:
-CF3 ketones are sensitive to hydration. Maintain pH 6.5–7.5. -
Solvent: Addition of DMSO (5%) can improve substrate solubility.
-
Enzyme Selection: Screen "Anti-Prelog" enzymes if trans-selectivity is poor with standard ADHs.
Analytical Methods
To ensure the integrity of the protocol, the following analytical parameters must be verified.
Chiral GC Method
-
Column:
-DEX 225 or CP-Chirasil-Dex CB ( ). -
Carrier Gas: Helium, 1.0 mL/min.
-
Temperature Program: 60°C (hold 2 min)
5°C/min 160°C. -
Retention Times (Approx):
-
cis-isomer: 12.5 min
-
trans-isomer: 13.8 min
-
(Verify with racemic standards prepared by
reduction).
-
NMR Characterization
-
NMR: The
signal is sensitive to the relative stereochemistry.-
trans-isomer: Typically
to ppm (doublet). -
cis-isomer: Typically shifted by 1-2 ppm.
-
-
NMR (Coupling Constants):
-
Look at the H1 proton (CH-OH).
-
trans-isomer (axial-axial coupling if chair is stable):
. -
cis-isomer (axial-equatorial):
.
-
References
-
Brown, H. C., & Singaram, B. (1984). Hydroboration.[1][2][3] 68. Asymmetric hydroboration of representative alkenes with monoisopinocampheylborane. Journal of Organic Chemistry. Link
-
Ramachandran, P. V., et al. (1994). Efficient general asymmetric synthesis of fluoro alcohols. Journal of Organic Chemistry. Link
-
Noyori, R., et al. (1995). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link
-
Hollmann, F., et al. (2011). Biocatalytic reduction of ketones.[7][8] Green Chemistry.[7] Link
-
Prakash, G. K. S., et al. (1989). Nucleophilic trifluoromethylation of carbonyl compounds. Journal of the American Chemical Society.[9] Link
Sources
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgosolver.com [orgosolver.com]
- 4. homework.study.com [homework.study.com]
- 5. Anomalies in the asymmetric transfer hydrogenation of several polycyclic meso compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Application Note: Kinetic Resolution of trans-2-(Trifluoromethyl)cyclohexanol
Abstract & Introduction
The incorporation of trifluoromethyl (
This guide details a robust Biocatalytic Kinetic Resolution (KR) protocol. By leveraging the steric and stereoelectronic recognition properties of lipases, researchers can efficiently resolve racemic trans-2-(trifluoromethyl)cyclohexanol into its enantiopure acetate ester and unreacted alcohol components. This method is scalable, uses mild conditions, and provides access to both enantiomers (one as the alcohol, one as the ester).
Mechanistic Theory
The Challenge of the Group
Unlike a methyl group, the trifluoromethyl moiety presents unique challenges:
-
Steric Bulk: The Van der Waals volume of
( ) is significantly larger than and approaches that of an isopropyl group. -
Electronic Effects: The strong electron-withdrawing nature of
deactivates the adjacent hydroxyl group, potentially slowing down acylation rates compared to non-fluorinated analogs.
Lipase Selectivity (Kazlauskas Rule)
Lipases generally follow the Kazlauskas Rule for the resolution of secondary alcohols.[1] The enzyme active site contains two pockets: a Medium (M) pocket and a Large (L) pocket.
-
Fast Reacting Enantiomer: The enantiomer that fits the medium substituent (H) into the M-pocket and the large substituent (Ring/
) into the L-pocket will be acylated faster. -
Prediction for Target: For trans-2-(trifluoromethyl)cyclohexanol, the C1-stereocenter dictates reactivity. The lipase typically prefers the (1_R_) -configuration at the hydroxyl center.
-
Substrate: rac-trans-2-(trifluoromethyl)cyclohexanol.
-
Product A (Ester): (1_R_, 2_R_)-2-(trifluoromethyl)cyclohexyl acetate.
-
Product B (Alcohol): (1_S_, 2_S_)-2-(trifluoromethyl)cyclohexanol (Unreacted).
-
ngcontent-ng-c2977031039="" class="ng-star-inserted">Note: The "trans" relative stereochemistry is maintained. The resolution separates the (1_R,2_R_) enantiomer from the (1_S_,2_S_) enantiomer.
Experimental Protocol
Materials & Reagents
-
Substrate: rac-trans-2-(trifluoromethyl)cyclohexanol (Synthesized via
reduction of 2-trifluoromethylcyclohexanone and chromatographic separation of cis/trans isomers). -
Enzymes (Screening Kit):
-
Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435).
-
Pseudomonas fluorescens Lipase (PFL, Amano Lipase AK).
-
Pseudomonas cepacia Lipase (PCL, Amano Lipase PS).[2]
-
-
Acyl Donor: Vinyl Acetate (Irreversible donor; releases acetaldehyde).
-
Solvents: Toluene (anhydrous), MTBE, or
-Hexane.
Workflow Diagram
Figure 1: Operational workflow for the kinetic resolution process, from screening to purification.
Step-by-Step Procedure (Scale-Up)
Objective: Resolution of 1.0 g of racemic substrate.
-
Preparation:
-
In a 50 mL round-bottom flask, dissolve 1.0 g (5.95 mmol) of rac-trans-2-(trifluoromethyl)cyclohexanol in 20 mL of anhydrous Toluene .
-
Add 3.0 equivalents (1.65 mL) of Vinyl Acetate.
-
Add 200 mg of immobilized CAL-B (Novozym 435) . Note: CAL-B is generally preferred for sterically demanding secondary alcohols [1].
-
-
Incubation:
-
Place the flask in an orbital shaker or use a magnetic stirrer (gentle stirring to avoid grinding the enzyme beads).
-
Incubate at 30°C for 24–48 hours.
-
-
Monitoring (Critical Step):
-
Take 50 µL aliquots at 4h, 12h, 24h, and 48h.
-
Filter through a cotton plug into a GC vial; dilute with DCM.
-
Analyze via Chiral GC (e.g., Hydrodex
-TBDAc) or Chiral HPLC (Chiralpak AD-H). -
Stop the reaction when conversion (
) reaches 50% .-
Calculation:
-
Ideally, at 50% conversion, both substrate (
) and product ( ) enantiomeric excesses are maximized ( ).
-
-
-
Workup:
-
Filter the reaction mixture through a sintered glass funnel to remove the enzyme beads. (Wash beads with EtOAc; they can often be recycled).
-
Concentrate the filtrate under reduced pressure to remove toluene and excess vinyl acetate.
-
-
Purification:
-
Purify the residue via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of Hexane:EtOAc (95:5
80:20). -
Fraction 1 (High
): (1_R, 2_R_)-2-(trifluoromethyl)cyclohexyl acetate.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Fraction 2 (Low
): (1_S, 2_S_)-2-(trifluoromethyl)cyclohexanol.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Hydrolysis (Optional):
-
To recover the (1_R_, 2_R_)-alcohol, treat the acetate fraction with
in MeOH/Water (3:1) at RT for 2 hours.
-
Analytical Methods
Accurate determination of Enantiomeric Excess (
| Parameter | Method Details |
| Instrument | HPLC (Agilent 1200 or equivalent) with UV Detector (210 nm) |
| Column | Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25°C |
| Retention Times | (1_S,2_S_)-Alcohol: |
Self-Validation: Always inject the racemic starting material first to establish separation conditions. If AD-H fails, switch to Chiralcel OD-H , which is also effective for trifluoromethyl carbinols [2].
Troubleshooting & Optimization
Low Reaction Rate
-
Cause: The electron-withdrawing
group reduces the nucleophilicity of the hydroxyl oxygen. -
Solution:
-
Increase Temperature to 40–50°C (CAL-B is stable up to 60°C).
-
Switch solvent to MTBE or Diisopropyl Ether , which can enhance reaction rates for lipases compared to toluene.
-
Increase enzyme loading to 50-100% w/w relative to substrate.
-
Low Enantioselectivity ( )
-
Cause: Poor fit in the enzyme active site.
-
Solution: Screen Pseudomonas lipases (AK or PS).[3][4] These often display superior selectivity for rigid cyclic substrates compared to CAL-B [3].
Calculation of E-Value
Use the specific rotation or HPLC data to calculate the Enantiomeric Ratio (
-
Target
for a practical resolution.
References
-
Kazlauskas, R. J., et al. (1991).[2][5] "A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa." Journal of Organic Chemistry. Link
-
BenchChem. (2025). "A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols." Application Note. Link
-
Ami, E., et al. (1999).
)-trans- and cis-2-Azidocycloalkanols." Bioscience, Biotechnology, and Biochemistry. Link -
Gotor-Fernández, V., et al. (2006). "Lipases: Useful biocatalysts for the preparation of pharmaceuticals." Journal of Molecular Catalysis B: Enzymatic. Link
Sources
- 1. Hydrogen-bonding-driven enantioselective resolution against the Kazlauskas rule to afford γ-amino alcohols by Candida rugosa lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. scispace.com [scispace.com]
- 5. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Reaction Mechanisms for the Trifluoromethylation of Cyclic Ketones
Introduction
The strategic incorporation of the trifluoromethyl (–CF₃) group into cyclic ketones is a cornerstone technique in modern medicinal chemistry and agrochemical development. The –CF₃ moiety dramatically improves metabolic stability, lipophilicity, and target-binding affinity of molecular scaffolds[1]. Depending on the desired substitution pattern, two primary mechanistic paradigms dominate the field: nucleophilic 1,2-addition to the carbonyl carbon (yielding α-trifluoromethyl alcohols) and electrophilic/radical α-trifluoromethylation (yielding α-trifluoromethyl cyclic ketones)[2]. This guide provides an authoritative breakdown of these mechanisms alongside field-proven, self-validating protocols.
Mechanistic Paradigms
Nucleophilic 1,2-Addition (The Siliconate-Carbanion Chain Mechanism)
The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃), remains the benchmark nucleophilic –CF₃ source[1]. Historically, the mechanism was debated between a direct transfer from a pentacoordinate siliconate versus the generation of a free carbanion. Advanced stopped-flow NMR and IR kinetic studies have deconvoluted this dichotomy, revealing that the reaction proceeds via an anionic chain mechanism [3].
-
Initiation : A catalytic initiator (e.g., TBAF or 1[1]) attacks the silicon atom of TMSCF₃, forming a pentacoordinate siliconate intermediate: [X-SiMe₃(CF₃)]⁻.
-
Propagation : This pentacoordinate siliconate does not directly transfer the –CF₃ group to the electrophile. Instead, it releases a highly reactive CF₃⁻ anion. The free carbanion rapidly undergoes 1,2-addition to the cyclic ketone, forming a tetrahedral trifluoromethyl-alkoxide intermediate[3].
-
Turnover : The resulting alkoxide acts as the chain carrier. It attacks another molecule of TMSCF₃ to yield the TMS-protected trifluoromethyl alcohol, simultaneously releasing a new CF₃⁻ anion to propagate the catalytic cycle[3].
Nucleophilic trifluoromethylation chain mechanism via TMSCF3 and cyclic ketones.
Photoredox Organocatalytic α-Trifluoromethylation
For functionalization at the α-position, merging photoredox catalysis with organocatalysis enables highly enantioselective α-trifluoromethylation under mild, room-temperature conditions[4].
-
Enamine Formation : A chiral secondary amine condenses with the cyclic ketone to form an electron-rich enamine.
-
Radical Generation : Concurrently, a transition-metal photocatalyst (e.g., Ir or Ru complexes) undergoes photoexcitation. A Single-Electron Transfer (SET) to a –CF₃ source (such as CF₃I or Togni's reagent) generates an electrophilic •CF₃ radical[2].
-
SOMO Activation : The •CF₃ radical adds to the enamine, forming an α-iminyl radical cation. A subsequent SET oxidation yields an iminium ion, which hydrolyzes to release the α-CF₃ cyclic ketone and regenerate the amine catalyst[4].
Photoredox organocatalytic α-trifluoromethylation of cyclic ketones.
Experimental Protocols
Protocol A: Nucleophilic 1,2-Trifluoromethylation of Cyclohexanone
Objective : Synthesis of 1-(trifluoromethyl)cyclohexan-1-ol via 5[5].
Causality & Self-Validation: TBAF is utilized as a soluble initiator. The reaction must be initiated at 0 °C because the anionic chain propagation is highly exothermic; thermal runaway can lead to the rapid decomposition of the CF₃ anion into difluorocarbene, drastically reducing yields[3]. The intermediate TMS-ether is self-validating via TLC (appearing as a highly non-polar spot), followed by acidic hydrolysis which shifts the product to a polar alcohol spot.
Step-by-Step Methodology :
-
Preparation : Flame-dry a 50 mL Schlenk flask under argon. Add cyclohexanone (1.0 mmol) and anhydrous THF (5.0 mL).
-
Reagent Addition : Inject TMSCF₃ (1.2 mmol) into the stirring solution. Cool the mixture to 0 °C using an ice bath.
-
Initiation : Add TBAF (1.0 M in THF, 0.05 mmol, 5 mol%) dropwise over 2 minutes. Crucial Insight: A rapid color change (often turning slightly yellow) or mild effervescence indicates the successful initiation of the chain mechanism[5].
-
Propagation : Stir at 0 °C for 30 minutes, then remove the ice bath and warm to room temperature, stirring for an additional 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the ketone is fully consumed.
-
Deprotection : Add 2.0 mL of 1.0 M HCl directly to the reaction mixture and stir vigorously for 1 hour to cleave the silyl ether[5].
-
Workup : Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Enantioselective Photoredox α-Trifluoromethylation of Cyclopentanone
Objective : Synthesis of enantioenriched α-trifluoromethyl cyclopentanone.
Causality & Self-Validation: Freeze-pump-thaw degassing is strictly required because molecular oxygen acts as a potent triplet quencher for the excited state of the Ir-photocatalyst, which would shut down the radical generation[2]. The use of a specific chiral imidazolidinone catalyst dictates the facial selectivity of the radical addition, ensuring high enantiomeric excess.
Step-by-Step Methodology :
-
Reaction Assembly : To an oven-dried 20 mL vial equipped with a magnetic stir bar, add the chiral imidazolidinone catalyst (20 mol%), Ir(ppy)₃ (1 mol%), and cyclopentanone (1.0 mmol).
-
Solvent & Reagent : Add anhydrous DMF (4.0 mL). Introduce CF₃I gas (bubbled into the solution for 1 minute, approx. 2.0 mmol) or add Togni's Reagent II (1.5 mmol) in one portion.
-
Degassing : Perform three cycles of freeze-pump-thaw to rigorously exclude oxygen. Backfill with argon.
-
Irradiation : Seal the vial and place it 5 cm away from a 26 W compact fluorescent lamp (or a 450 nm blue LED array). Stir at room temperature for 12–24 hours.
-
Quenching & Workup : Dilute the mixture with deionized water (10 mL) and extract with EtOAc (3 × 10 mL). Wash the organic phase with saturated NaHCO₃, dry over MgSO₄, and purify via flash column chromatography.
Quantitative Data Summary
The following table summarizes expected yields and enantiomeric excesses (ee) across different catalytic systems and substrates based on established literature baselines:
| Substrate | CF₃ Source | Catalyst / Initiator | Reaction Type | Yield (%) | ee (%) |
| Cyclohexanone | TMSCF₃ | TBAF (5 mol%) | Nucleophilic (1,2-add) | 92 | N/A |
| Cyclohexanone | TMSCF₃ | LiOMe (10 mol%) | Nucleophilic (1,2-add) | 95 | N/A |
| Cyclopentanone | CF₃I | Ir(ppy)₃ + MacMillan Cat. | Photoredox (α-CF₃) | 81 | 93 |
| Cycloheptanone | Togni's Reagent | Cu(I) / Chiral Ligand | Electrophilic (α-CF₃) | 76 | 89 |
References
-
Mild LiOMe-Catalyzed Trifluoromethylation of Carbonyl Compounds. The Journal of Organic Chemistry - ACS Publications.1
-
Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. 3
-
Application Notes and Protocols: Nucleophilic Trifluoromethylation of Aldehydes with TMSCF3. Benchchem. 5
-
ChemInform Abstract: Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. ResearchGate. 2
-
Enantioselective Organocatalysis Using SOMO Activation. ResearchGate. 4
Sources
scale-up synthesis procedures for trans-2-Trifluoromethyl-cyclohexanol
Application Note: Scalable Synthesis of trans-2-(Trifluoromethyl)cyclohexanol
Executive Summary & Strategic Route Selection
Target Molecule: trans-2-(Trifluoromethyl)cyclohexanol CAS Registry Number: [Relevant CAS for trans isomer if available, otherwise generic] Primary Application: Building block for metabolic stability modulation in lipophilic drug candidates.
The "Tertiary Alcohol" Trap:
A common error in early-stage discovery is the direct nucleophilic addition of Ruppert-Prakash reagent (TMS-CF
Selected Scale-Up Route: The "Langlois-Hydride" Protocol To achieve the trans-1,2-substitution pattern on a multi-gram to kilogram scale, we utilize a robust two-stage strategy:
-
Radical Trifluoromethylation: Oxidative functionalization of a cyclohexanone enol equivalent using the Langlois Reagent (Sodium Triflinate). This is cost-effective and avoids the explosion hazards of Togni’s reagents or the high cost of electrophilic sources.
-
Diastereoselective Reduction: Hydride reduction of the resulting 2-(trifluoromethyl)cyclohexanone. By exploiting steric approach control (Felkin-Anh/Cyclohexanone models), we favor the thermodynamically stable trans-diequatorial isomer.
Reaction Pathway & Mechanism
The synthesis proceeds through an enol acetate intermediate, followed by radical trifluoromethylation and stereoselective reduction.
Figure 1: Synthetic workflow for trans-2-(trifluoromethyl)cyclohexanol via the Langlois radical pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Cyclohexenyl Acetate
Objective: Generate the electron-rich alkene required for radical attack.
Reagents:
-
Cyclohexanone (1.0 equiv)
-
Isopropenyl acetate (2.0 equiv) or Acetic Anhydride
-
p-Toluenesulfonic acid (pTsOH) (0.01 equiv)
Procedure:
-
Charge a reactor with cyclohexanone and isopropenyl acetate.
-
Add pTsOH catalyst.
-
Heat to reflux with continuous removal of acetone (if using isopropenyl acetate) or acetic acid.
-
Monitor by GC until ketone conversion >98%.
-
Workup: Neutralize with NaHCO
, wash with brine, dry over MgSO , and distill under reduced pressure. -
Yield Target: >90%.
Step 2: Oxidative Trifluoromethylation (The Key Step)
Objective: Install the CF
Reagents:
-
Cyclohexenyl acetate (from Step 1) (1.0 equiv)
-
Sodium Triflinate (Langlois Reagent, NaSO
CF ) (2.0 - 2.5 equiv) -
tert-Butyl Hydroperoxide (TBHP, 70% aq) (3.0 equiv)
-
Copper(II) Acetate (catalytic, 5-10 mol%)
-
Solvent: Acetonitrile/Water (4:1)
Protocol:
-
Dissolution: Dissolve cyclohexenyl acetate and NaSO
CF in the solvent mixture. -
Catalyst Addition: Add Cu(OAc)
. The solution will turn blue/green. -
Controlled Addition (Critical): Add TBHP dropwise over 2–4 hours.
-
Safety Note: This reaction is exothermic and generates gas. Maintain temperature between 25–40°C using a cooling jacket.
-
-
Reaction: Stir for 12–16 hours. The mechanism involves the generation of a
CF radical which adds to the double bond, followed by oxidation and hydrolysis of the acetate to the ketone. -
Workup: Quench with saturated Na
S O (to destroy peroxides). Extract with Ethyl Acetate. -
Purification: The crude 2-(trifluoromethyl)cyclohexanone is volatile. Purify via careful vacuum distillation or use directly if purity >85%.
Step 3: Diastereoselective Reduction to trans-Alcohol
Objective: Reduce the ketone to the alcohol with high diastereoselectivity.
Rationale for Reagent Choice:
-
NaBH
(Sodium Borohydride): A small hydride donor. In substituted cyclohexanones, small hydrides prefer axial attack (perpendicular to the ring), leading to the equatorial alcohol . -
Since the bulky CF
group will lock the cyclohexanone ring into a conformation where the CF is equatorial (to avoid A-1,3 strain), axial attack by hydride yields the diequatorial (trans) product.
Reagents:
-
2-(Trifluoromethyl)cyclohexanone (1.0 equiv)
-
NaBH
(0.6 equiv - hydride excess) -
Solvent: Methanol (anhydrous)
Protocol:
-
Cooling: Cool the solution of ketone in Methanol to 0°C (or -78°C for higher selectivity, though 0°C is sufficient for scale-up).
-
Addition: Add NaBH
pellets/powder portion-wise to control hydrogen evolution. -
Completion: Stir for 2 hours. Monitor by TLC or GC.
-
Quench: Carefully add 1M HCl to destroy excess hydride and protonate the alkoxide.
-
Isolation: Concentrate methanol, extract with ether/DCM, wash with brine.
-
Final Purification: Recrystallization from Hexanes/EtOAc is often possible for the trans isomer (solid), whereas the cis isomer remains in the mother liquor.
Process Data & Specifications
| Parameter | Specification / Range | Notes |
| Step 1 Yield | 90 - 95% | Distilled product is stable. |
| Step 2 Yield | 60 - 75% | Moderate yield typical for radical chemistry; unreacted enol can be recovered. |
| Step 3 Yield | 85 - 95% | Quantitative reduction; losses mostly in isolation. |
| dr (trans:cis) | > 85:15 | Can be upgraded to >99:1 via crystallization. |
| Key Safety | Peroxide Management | Test for peroxides before distillation of Step 2 product. |
Analytical Controls (Self-Validation)
-
F NMR: The definitive check.
-
Ketone: Single singlet around -63 to -65 ppm (depending on solvent).
-
Alcohol: The trans isomer typically shows a doublet (coupling to H-2) at a distinct shift compared to the cis isomer.
-
-
H NMR (Coupling Constants):
-
Look at the carbinol proton (H-1).
-
Trans-Isomer: H-1 is axial (triple of doublets or broad quartet).
will be large (~8-10 Hz) due to diaxial coupling with H-2. -
Cis-Isomer: H-1 is equatorial.
will be small (~2-4 Hz) due to axial-equatorial coupling.
-
References
-
Langlois Reagent Chemistry: Langlois, B. R., et al. "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions."[1] Tetrahedron Letters, 1991. Link
-
Oxidative Trifluoromethylation of Enol Acetates: Li, Y., et al. "Copper-Catalyzed Trifluoromethylation of Enol Acetates." Journal of Organic Chemistry, 2012. Link
-
Stereochemistry of Cyclohexanone Reduction: Dauben, W. G., et al. "Stereochemistry of Hydride Reductions." Journal of the American Chemical Society. Link
-
Modern Electrochemical Alternatives (Oxytrifluoromethylation): "Catalyst-Free Oxytrifluoromethylation of Alkenes Through Paired Electrolysis." Chemistry - A European Journal, 2018. Link
Sources
Application Note: Catalytic Hydrogenation Strategies for trans-2-Trifluoromethylcyclohexanol
This Application Note is designed to provide a comprehensive, technical guide for the stereoselective synthesis of trans-2-trifluoromethylcyclohexanol. It synthesizes modern catalytic methodologies with fundamental mechanistic insights to ensure reproducibility and high stereochemical fidelity.
Executive Summary
The synthesis of 2-trifluoromethylcyclohexanol presents a classic stereochemical challenge in medicinal chemistry. The introduction of the trifluoromethyl (
Direct catalytic hydrogenation of 2-substituted phenols typically yields the cis -isomer (kinetic product) with high selectivity (>90%) due to the haptophilic addition of hydrogen from the catalyst surface. However, the trans -isomer (thermodynamic product) is often the desired pharmacophore due to the diequatorial locking of the cyclohexane ring, which minimizes 1,3-diaxial interactions.
This guide details two validated protocols to access the trans-isomer:
-
Direct Trans-Selective Hydrogenation: Utilizing Palladium (Pd) catalysts under thermodynamic control.
-
Stepwise Isomerization: A robust fallback involving Rh-catalyzed hydrogenation followed by thermodynamic equilibration.
Mechanistic Principles
Understanding the competition between kinetic and thermodynamic control is critical for success.
Conformational Analysis
The stereochemical outcome is dictated by the A-values (steric bulk) of the substituents.
-
Trifluoromethyl (
): A-value 2.5 kcal/mol. This group effectively "locks" the cyclohexane ring, forcing itself into the equatorial position. -
Hydroxyl (
): A-value 0.9 kcal/mol. -
Trans-Isomer (Thermodynamic): Both
and occupy equatorial positions ( ). This is the lowest energy conformer. -
Cis-Isomer (Kinetic): The
is equatorial, forcing the into the axial position ( ). This introduces destabilizing 1,3-diaxial interactions.
Catalyst Surface Dynamics
-
Rhodium (Rh) / Platinum (Pt): These metals are highly active for arene hydrogenation at low temperatures. The reaction proceeds via rapid syn-addition of
to the face of the arene adsorbed on the catalyst. The substituent ( ) points away from the surface to minimize steric clash, resulting in adding to the same face as the substituent relative to the ring plane. Result: Cis-Selectivity. -
Palladium (Pd): Pd is less active for arene reduction. This slower rate allows for the desorption of intermediates (cyclohexanones/enols). Once the ketone desorbs, it can re-adsorb and undergo equilibration or reduction from the thermodynamically favorable face. Result: Trans-Selectivity.
Mechanistic Pathway Diagram
Figure 1: Mechanistic bifurcation between kinetic (cis) and thermodynamic (trans) pathways.[1]
Experimental Protocols
Method A: Direct Trans-Selective Hydrogenation (Pd-Catalyzed)
Recommended for: One-pot synthesis where high pressure equipment is available.
This protocol leverages the "Glorius Method" principles, utilizing Pd/C in a protic solvent to facilitate keto-enol tautomerism and preferential formation of the diequatorial product.
Materials:
-
Substrate: 2-(Trifluoromethyl)phenol
-
Catalyst: 5 wt% Pd/C (unreduced, dry or 50% water wet)
-
Solvent: 2-Propanol (Isopropyl Alcohol) - Crucial for H-transfer and solubility
-
Hydrogen Source:
gas (High Pressure)[2]
Protocol:
-
Setup: Charge a high-pressure stainless steel autoclave (e.g., Parr reactor) with 2-trifluoromethylphenol (1.0 equiv, e.g., 5 mmol) and 2-Propanol (0.5 M concentration).
-
Catalyst Addition: Add 5 wt% Pd/C (10 mol% Pd loading relative to substrate). Note: Higher loading is required compared to Rh due to lower activity.
-
Purge: Seal the reactor. Purge with
(3x, 10 bar) followed by (3x, 10 bar) to remove oxygen. -
Reaction: Pressurize to 50 bar (725 psi)
. Heat the reactor to 80°C .-
Why 80°C? Elevated temperature promotes the desorption of the ketone intermediate and overcomes the activation energy for the thermodynamic pathway.
-
-
Agitation: Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.
-
Duration: Run for 12–24 hours. Monitor consumption of the phenol and the intermediate ketone via GC-MS or
-NMR. -
Workup: Cool to room temperature. Carefully vent
. Filter the catalyst through a Celite pad (Caution: Pd/C is pyrophoric; keep wet). Rinse with ethyl acetate. Concentrate the filtrate.
Expected Outcome: >95% Conversion, >80:20 trans:cis ratio.
Method B: Two-Step Hydrogenation-Equilibration
Recommended for: Scenarios requiring >99% diastereomeric excess (de) or when high-pressure Pd hydrogenation yields incomplete conversion.
This method accepts the kinetic cis-product first, then chemically forces it to the trans-isomer.
Step 1: Rh-Catalyzed Hydrogenation (Kinetic)
-
Setup: Autoclave or hydrogenation shaker.
-
Conditions: 2-CF3-phenol, 5 wt% Rh/Al2O3 (or Rh/C), Methanol, 5 bar (75 psi)
, Room Temperature. -
Outcome: Rapid conversion (< 4 hours) to predominantly cis-2-trifluoromethylcyclohexanol.
-
Workup: Filter catalyst and concentrate.
Step 2: Thermodynamic Equilibration (Epimerization)
-
Reagent: Use a Hydrogen Transfer catalyst, such as RuCl2(PPh3)3 or Aluminum Isopropoxide (Oppenauer conditions).
-
Protocol: Dissolve the cis-rich oil in Toluene. Add RuCl2(PPh3)3 (2-5 mol%) and a catalytic amount of base (e.g.,
). -
Reflux: Heat to reflux (110°C) for 12-24 hours under Argon.
-
Purification: Flash chromatography (Silica gel, Hexanes/EtOAc) to separate any remaining cis isomer.
Data Summary & Troubleshooting
Comparative Catalyst Performance
| Catalyst | Solvent | Pressure | Temp | Major Isomer | Selectivity (approx.)[2] | Mechanism |
| 5% Rh/C | MeOH | 1-5 bar | 25°C | Cis | 90:10 (cis:trans) | Kinetic (Haptophilic) |
| PtO2 | AcOH | 1-5 bar | 25°C | Cis | 85:15 (cis:trans) | Kinetic |
| 5% Pd/C | iPrOH | 50 bar | 80°C | Trans | 80:20 (trans:cis) | Thermodynamic (Desorption) |
| Raney Ni | EtOH | 50 bar | 100°C | Mix | Variable | Mixed |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Pd) | Poisoning or low activity | Ensure substrate is free of sulfur/halides. Increase Temp to 100°C. Increase pressure to 80 bar. |
| Low Trans Selectivity | Temp too low | Increase reaction temperature to promote equilibration. Switch solvent to 2-Propanol. |
| Defluorination | C-F activation | Avoid unhindered Pd surfaces at >120°C. 2-CF3 is generally stable, but benzyl-F is not. Keep T < 100°C. |
| Stalled at Ketone | Hydrogenolysis inhibited | The ketone is sterically hindered. Add trace Lewis Acid (e.g., |
Experimental Workflow Diagram
Figure 2: Decision matrix for selecting the optimal hydrogenation protocol.
References
-
Wollenburg, M., et al. (2020).[9] trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives. ACS Catalysis, 10(19), 11365–11370.[9] [Link]
- Glorius, F., et al. (2010). Asymmetric Hydrogenation of Heteroarenes and Arenes.
-
Oswood, C. J., & MacMillan, D. W. C. (2022).[10] Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols.[10][11] Journal of the American Chemical Society, 144(1), 93–98.[10] (Cited for thermodynamic principles of cyclic systems). [Link]
Sources
- 1. FLP‐Catalyzed Transfer Hydrogenation of Silyl Enol Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Studies on the Cis to Trans Epimerization of Trisubstituted-1,2,3,4-Tetrahydro-β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrevlett.com [chemrevlett.com]
- 9. trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
Strategic Derivatization of trans-2-Trifluoromethyl-cyclohexanol: Reactivity Profiling and Protocol Optimization
Introduction & Reactivity Profile
The incorporation of trifluoromethyl (
Conformational Analysis & Reactivity
Unlike simple cyclohexanols, the reactivity of trans-2-trifluoromethyl-cyclohexanol is dictated by the massive steric bulk of the
-
Conformational Lock: The bulky
group anchors the ring into a chair conformation where the is equatorial. Consequently, the trans-hydroxyl group is also forced into an equatorial position. -
Electronic Deactivation: The strong inductive effect (
) of the -trifluoromethyl group significantly reduces the electron density on the hydroxyl oxygen, rendering it less nucleophilic than standard secondary alcohols. -
Acidity & Elimination Risk: The
-protons (relative to the ) are acidified. While the hydroxyl group is to the , the resulting derivatives (especially ketones) render the C2-position highly acidic, creating a risk of epimerization or HF elimination under basic conditions.
Strategic Decision Matrix
The following decision tree outlines the optimal reagent classes based on the desired derivative, accounting for the deactivated nature of the substrate.
Figure 1: Strategic reagent selection guide based on derivative targets. The electron-deficient nature of the substrate necessitates activated reagents.
Module 1: Oxidation to 2-Trifluoromethylcyclohexanone
Objective: Convert the alcohol to a ketone without causing epimerization at the
The Challenge
Standard Swern oxidation involves triethylamine (
Recommended Protocol: Dess-Martin Periodinane (DMP)
DMP is the reagent of choice for laboratory-scale synthesis due to its neutral conditions, which preserve the stereochemical integrity of the
Reagents:
-
Substrate: trans-2-Trifluoromethyl-cyclohexanol (1.0 equiv)
-
Oxidant: Dess-Martin Periodinane (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Buffer: Sodium Bicarbonate (
) (optional, to neutralize acetic acid byproduct)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask, dissolve trans-2-trifluoromethyl-cyclohexanol (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M).
-
Addition: Cool the solution to 0°C. Add Dess-Martin Periodinane (1.2 mmol) in a single portion.
-
Note: The reaction is initially heterogeneous but will clarify as the intermediate forms.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours.
-
Monitoring: Check by TLC (Stain: Phosphomolybdic Acid - PMA). The starting material (more polar) should disappear.
-
-
Quench (Critical): Dilute with
(20 mL). Add a 1:1 mixture of saturated aqueous (to reduce unreacted iodine species) and saturated aqueous . Stir vigorously for 15 minutes until two clear layers form. -
Workup: Separate the organic layer.[1] Extract the aqueous layer with
(2 x 10 mL). Dry combined organics over , filter, and concentrate in vacuo (keep bath temperature <30°C due to volatility of fluorinated ketones).
Self-Validation:
-
IR: Appearance of strong carbonyl stretch (~1725
). -
NMR: Significant shift of the
signal (typically downfield shift by ~5-10 ppm relative to the alcohol).
Figure 2: Experimental workflow for Dess-Martin oxidation, emphasizing the specific quenching mechanism required to remove iodinane byproducts.
Module 2: Acylation (Esterification)
Objective: Synthesis of ester derivatives for prodrug formation or hydroxyl group protection.
The Challenge
The inductive withdrawal of the
Recommended Protocol: Acyl Chloride / DMAP
Using an acid chloride with a super-nucleophilic catalyst (DMAP) is necessary to overcome the deactivated nature of the substrate.
Reagents:
-
Substrate: 1.0 equiv
-
Acylating Agent: Benzoyl chloride or Acetyl chloride (1.5 equiv)
-
Base: Triethylamine (
) (2.0 equiv) -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)
-
Solvent: DCM
Protocol:
-
Dissolve the alcohol in anhydrous DCM (0.2 M) under Nitrogen.
-
Add
followed by DMAP. -
Cool to 0°C. Dropwise add the Acyl Chloride.
-
Key Insight: Unlike standard alcohols, this reaction may require heating to reflux (40°C) for 12 hours if the
steric hindrance is significant in the specific conformer. -
Validation:
NMR will show a significant downfield shift of the CH-O proton (typically from 3.8 to 5.0+).
Module 3: Activation for Substitution (Sulfonylation)
Objective: Converting the OH into a leaving group (Mesylate/Tosylate) to enable
The Challenge
The
Recommended Protocol: Triflation or Mesylation
Triflic anhydride (
Protocol (Triflation):
-
Setup: Flame-dried glassware,
atmosphere. -
Mix: Substrate (1.0 equiv) and Pyridine (3.0 equiv) in DCM at -78°C .
-
Why -78°C? To prevent elimination of the triflate to the alkene, which is favored by the acidity of the
-proton.
-
-
Add: Triflic anhydride (
, 1.2 equiv) dropwise. -
Workup: Quench with cold water. Keep all subsequent steps below 0°C if possible, and use the triflate immediately.
Summary of Reagent Performance
| Reaction Type | Reagent System | Suitability for 2- | Critical Notes |
| Oxidation | Dess-Martin (DMP) | Excellent | Prevents epimerization; mild conditions. |
| Oxidation | Swern ( | Moderate | Risk of epimerization during |
| Oxidation | Jones Reagent ( | Good | Acidic conditions are tolerated, but waste is toxic. |
| Esterification | RCOCl + DMAP | High | High nucleophilic catalysis needed to overcome deactivation. |
| Esterification | DCC / EDC Coupling | Low | Often fails due to low nucleophilicity of the alcohol. |
| Activation | High | Triflate is required for subsequent substitution; Ms/Ts are often too slow. |
References
-
Conformational Analysis of Fluorinated Cyclohexanols
- Title: Conformational analysis of 2-substituted fluorocyclohexanes.
- Source:Journal of the Chemical Society, Perkin Transactions 2.
-
URL:[Link]
- Oxidation Methodologies (DMP Context)
-
Reactivity of Fluorinated Alcohols
-
Green Oxidation Alternatives
- Title: Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide C
- Source:Journal of Organic Chemistry.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Separating Cis and Trans-2-Trifluoromethyl-cyclohexanol Isomers
Welcome to the technical support center for the resolution of 2-trifluoromethyl-cyclohexanol isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these crucial diastereomers. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is not just on the "how," but the fundamental "why" behind each methodological choice, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-2-trifluoromethyl-cyclohexanol?
The core challenge lies in the similar physicochemical properties of the cis and trans diastereomers. Because they have the same molecular weight and similar functional groups, their boiling points, polarities, and solubilities can be very close.[1] This makes straightforward separation by techniques like simple distillation or basic chromatography difficult. The trifluoromethyl group introduces significant electronic effects and steric bulk, which can be exploited to achieve separation, but this requires optimized methods.
Q2: Which analytical techniques are most effective for separating these isomers?
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed techniques.[2][3][4]
-
Gas Chromatography (GC): Offers high resolution for volatile compounds and is particularly effective when there's a slight difference in boiling points between the isomers.[2][5] The choice of the GC column's stationary phase is critical for exploiting subtle differences in polarity and volatility.[6]
-
High-Performance Liquid Chromatography (HPLC): Provides versatility through a wide range of stationary and mobile phases. For these isomers, normal-phase chromatography on a silica gel column often yields good separation.[3][7] Reversed-phase HPLC can also be effective, but method development may be more involved.[3]
The selection between GC and HPLC often depends on the scale of the separation (analytical vs. preparative) and the available equipment.[2]
Q3: Can I use fractional distillation for this separation?
Fractional distillation can be a viable option, particularly for larger-scale separations, but its success is entirely dependent on the boiling point difference between the cis and trans isomers.[8][9][10] If the boiling point difference is small, a highly efficient fractional distillation column with a high number of theoretical plates is necessary.[11] It's crucial to perform the distillation slowly to allow the vapor-liquid equilibria to be established at each theoretical plate.[11]
Troubleshooting Tip: If you observe poor separation with fractional distillation, consider increasing the column length or using a more efficient packing material.[2] Also, ensure the column is well-insulated to maintain a consistent temperature gradient.[11]
Troubleshooting Guides & In-Depth Protocols
Guide 1: Gas Chromatography (GC) Method Development and Troubleshooting
Gas chromatography separates compounds based on their volatility and interaction with the stationary phase.[5] For the 2-trifluoromethyl-cyclohexanol isomers, the slightly different spatial arrangements of the hydroxyl and trifluoromethyl groups can lead to differences in their boiling points and polarities, which GC can exploit.
Common Issues & Solutions
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or No Separation of Isomer Peaks | Inappropriate Stationary Phase: The column chemistry is not selective enough for the isomers. | Solution: Select a stationary phase with a different polarity. For fluorinated compounds, a mid-polarity phase (e.g., trifluoropropylmethyl polysiloxane) or even specialized phases for fluorinated compounds can enhance separation.[6][12] |
| Incorrect Oven Temperature Program: The temperature ramp is too fast, or the initial temperature is too high. | Solution: Start with a lower initial oven temperature and use a slower ramp rate (e.g., 2-5 °C/min). This allows for more interaction with the stationary phase and better resolution.[13] | |
| Peak Tailing | Active Sites on the Column: The hydroxyl group of the analyte is interacting with active silanol groups in the column. | Solution: Use a column with end-capping or a deactivated stationary phase. Alternatively, derivatize the alcohol to a less polar ether or ester before analysis. |
| Isomers Co-elute | Insufficient Column Length: The column is not long enough to provide the necessary theoretical plates for separation. | Solution: Use a longer column (e.g., 60 m instead of 30 m) to increase the number of theoretical plates and improve resolution. |
Optimized GC Protocol
This protocol provides a starting point for the separation of cis- and trans-2-trifluoromethyl-cyclohexanol. Optimization will likely be required for your specific instrument and sample matrix.
-
Column: A mid-polarity capillary column, such as one with a 50% phenyl-methylpolysiloxane stationary phase (e.g., DB-17, HP-50+).
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp Rate: 5 °C/min to 180 °C.
-
Final Temperature: 180 °C, hold for 5 minutes.
-
-
Injector Temperature: 220 °C.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
Guide 2: HPLC Separation and the Power of Derivatization
HPLC is a highly versatile technique for isomer separation.[3][7] For challenging separations where the isomers have very similar properties, chemical derivatization can be a powerful tool to enhance selectivity.[14][15][16]
Q4: How does derivatization help in separating the isomers?
Derivatization involves reacting the alcohol functional group of the isomers with a reagent to form new compounds (derivatives) with significantly different properties.[16] For separating diastereomers like cis- and trans-2-trifluoromethyl-cyclohexanol, derivatization can:
-
Increase Steric Hindrance: Attaching a bulky group can amplify the spatial differences between the cis and trans isomers, leading to better separation on a chromatography column.
-
Introduce a Chromophore: Adding a UV-active group allows for more sensitive detection by HPLC with a UV detector.
-
Alter Polarity: Changing the polarity of the molecule can improve its interaction with the stationary phase and enhance separation.
For enantiomeric separation, a chiral derivatizing agent is used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column.[7][17][18][19]
Troubleshooting HPLC Separation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Resolution | Inappropriate Mobile Phase: The solvent system does not provide enough selectivity. | Solution: For normal-phase HPLC on silica, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a significant impact on resolution. |
| Incorrect Stationary Phase: The column packing is not suitable for the isomers. | Solution: If normal-phase fails, consider a different stationary phase, such as a cyano- or diol-bonded phase. For highly fluorinated compounds, a fluorinated stationary phase might offer unique selectivity. | |
| Peak Fronting or Tailing | Sample Overload: Too much sample is being injected onto the column. | Solution: Reduce the injection volume or the concentration of the sample. |
| Secondary Interactions: The analyte is interacting with the stationary phase in undesirable ways. | Solution: Add a small amount of an additive to the mobile phase, such as a competing base (e.g., triethylamine) for basic analytes or an acid for acidic analytes, to block active sites on the stationary phase. |
Protocol for Separation via Derivatization and HPLC
This protocol outlines the derivatization of the isomers to their corresponding esters, followed by HPLC analysis.
Part 1: Derivatization to Esters
-
In a clean, dry vial, dissolve the mixture of cis- and trans-2-trifluoromethyl-cyclohexanol in a suitable aprotic solvent (e.g., dichloromethane).
-
Add an excess (1.5-2 equivalents) of a suitable acylating agent (e.g., benzoyl chloride) and a base (e.g., triethylamine or pyridine).
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC or GC).
-
Quench the reaction with a small amount of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the derivatized product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Part 2: HPLC Analysis
-
Column: Normal-phase silica gel column (e.g., 250 mm length x 4.6 mm internal diameter, 5 µm particle size).
-
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethyl acetate. Start with a low percentage of the polar modifier (e.g., 2-5%) and gradually increase it to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength appropriate for the chosen derivatizing agent (e.g., 254 nm for benzoyl esters).
-
Injection Volume: 10-20 µL.
Concluding Remarks
The separation of cis- and trans-2-trifluoromethyl-cyclohexanol isomers, while challenging, is readily achievable with careful method development. By understanding the underlying principles of chromatography and, when necessary, employing chemical derivatization, researchers can successfully resolve these important diastereomers. This guide provides a foundation for your work, but remember that optimization is key to achieving the best possible results in your specific experimental context.
References
-
Taniguchi, T., & Monde, K. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(16), 4933. [Link]
-
Ilomets, T., & Kask, M. (2000). Comparative study on separation of diastereomers by HPLC. Proceedings of the Estonian Academy of Sciences, Chemistry, 49(4), 219-228. [Link]
-
Vedantu. (2024). How can cis and trans isomers be separated class 12 chemistry CBSE. Vedantu. [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
-
Armstrong, D. W., & Han, S. M. (1988). Liquid chromatographic separation of diastereomers and structural isomers on cyclodextrin-bonded phases. Analytical Chemistry, 60(19), 2058-2061. [Link]
-
Filo. (2023). How can cis and trans isomers be separated?. Filo. [Link]
-
Xia, Y., et al. (2020). Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization. Analytical Chemistry, 92(15), 10556-10563. [Link]
-
Wikipedia. (2023). Chiral derivatizing agent. [Link]
-
Chemistry Stack Exchange. (2018). Use of fractional distillation in organic chemistry. [Link]
-
Hecht, E. S., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry, 415(20), 4877-4888. [Link]
-
Annals of R.S.C.B. (2021). Derivatization: Tool In Analytical Separations Of Compound. Annals of R.S.C.B., 25(4), 18268-18279. [Link]
-
Evans, D. E. M., & Tatlow, J. C. (1955). The reactions of highly fluorinated organic compounds. Part VIII. The gas-chromatographic separation on a preparative scale, and some reactions, of 3H- and 4H-nonafluorocyclohexene. Journal of the Chemical Society (Resumed), 1184. [Link]
-
Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1374, 230-238. [Link]
-
Pestov, A. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7027. [Link]
-
Jolliffe, K. A., & D'Souza, D. M. (2011). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Chemical Communications, 47(11), 3179-3181. [Link]
-
Phenomenex. (n.d.). Basic Principles of Gas Chromatography. [Link]
-
Organic Syntheses. (n.d.). 1-trifluoromethyl-1-cyclohexanol. [Link]
- Google Patents. (n.d.).
-
ACS Applied Materials & Interfaces. (2024). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces, 16(11), 14049-14057. [Link]
-
PubChem. (n.d.). cis-2-Methylcyclohexanol. [Link]
-
Chromatography Forum. (2009). separation of two isomers. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-trifluoromethyl alcohols. [Link]
-
PubMed. (2023). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces, 15(29), 35359-35367. [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 2-methyl-, cis- (CAS 7443-70-1). [Link]
- Google Patents. (n.d.).
-
Blogs@NTU. (2018). Chiral Chromatography: Separating Twins | Stereochemistry. [Link]
-
Wikipedia. (2024). Cis–trans isomerism. [Link]
-
Ulmer, C. Z., et al. (2014). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. Journal of the American Society for Mass Spectrometry, 25(10), 1730-1738. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
Sources
- 1. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hplc.eu [hplc.eu]
- 5. Basic Principles of Gas Chromatography | Phenomenex [phenomenex.com]
- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 7. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How can cis and trans isomers be separated class 12 chemistry CBSE [vedantu.com]
- 9. How can cis and trans isomers be separated? | Filo [askfilo.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN110082442B - Gas chromatography packed column for fluorine-containing small molecule compound, preparation method and application thereof - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Two-Dimensional Isomer Differentiation Using Liquid Chromatography-Tandem Mass Spectrometry with In-Source, Droplet-Based Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. annalsofrscb.ro [annalsofrscb.ro]
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- 18. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of trans-2-Trifluoromethyl-cyclohexanol
Welcome to the technical support center for the purification of trans-2-Trifluoromethyl-cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this and structurally related fluorinated compounds.
The introduction of a trifluoromethyl group into a cyclohexanol ring system presents unique purification challenges, primarily due to the presence of diastereomers (cis and trans) and potential side products from the synthesis. This guide will provide a structured approach to troubleshooting common issues and offer detailed protocols for effective purification.
I. Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of trans-2-Trifluoromethyl-cyclohexanol, offering potential causes and actionable solutions.
Issue 1: Poor or No Separation of cis and trans Diastereomers on Silica Gel Column Chromatography
Question: I am attempting to separate the cis and trans isomers of 2-Trifluoromethyl-cyclohexanol using standard silica gel chromatography with a hexane/ethyl acetate mobile phase, but I am observing a single broad peak or very poor resolution. What can I do to improve the separation?
Answer:
The small difference in polarity between the cis and trans diastereomers of 2-Trifluoromethyl-cyclohexanol can make their separation by standard silica gel chromatography challenging.[1] The trifluoromethyl group and the hydroxyl group can engage in intramolecular interactions that influence the overall polarity and interaction with the stationary phase.
Potential Causes & Solutions:
-
Inadequate Mobile Phase Polarity: The eluent strength of your mobile phase may not be optimal for resolving the isomers.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis with a variety of solvent systems to identify the optimal mobile phase.[1] Experiment with different solvent combinations and ratios. Consider less conventional non-polar solvents like toluene or cyclohexane, which can sometimes improve selectivity for closely related isomers.[1] Adding a small percentage (e.g., 1%) of a more polar solvent like methanol or isopropanol can sometimes sharpen bands and improve resolution.[1]
-
-
Column Overloading: Loading too much crude product onto the column can lead to band broadening and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load no more than 1-5% of the column's stationary phase weight.
-
-
Sub-optimal Stationary Phase: Standard silica gel may not provide sufficient selectivity for these diastereomers.
Workflow for Optimizing Diastereomer Separation:
Sources
Technical Support Center: Optimizing the Synthesis of trans-2-(Trifluoromethyl)cyclohexanol
Welcome to the Process Chemistry Support Center. The synthesis of trans-2-(trifluoromethyl)cyclohexanol is a critical transformation in the development of fluorinated pharmacophores. Introducing a bulky, highly electronegative trifluoromethyl (–CF
This guide provides troubleshooting protocols, mechanistic insights, and validated methodologies for the two most robust synthetic routes: Nucleophilic Epoxide Ring-Opening and Stereoselective Ketone Reduction .
Synthetic Strategy Overview
The synthesis of trans-2-(trifluoromethyl)cyclohexanol is typically approached via two distinct disconnections, each with its own stereochemical imperatives:
Figure 1: Divergent synthetic pathways and stereochemical outcomes for 2-(trifluoromethyl)cyclohexanol.
Troubleshooting & FAQs
Route A: Nucleophilic Epoxide Ring-Opening
This route utilizes the Ruppert-Prakash reagent (TMSCF
Q1: My yield of trans-2-(trifluoromethyl)cyclohexanol is extremely low (<10%) when reacting cyclohexene oxide with TMSCF
-
The Fix: You must activate the epoxide or modify the electrophile.
-
Lewis Acid Activation: Introduce a Lewis acid (e.g., TiCl
or BF ·OEt ) to polarize the C–O bond prior to the addition of the trifluoromethylating agent. -
Cyclic Sulfate Intermediate: Convert the epoxide (or corresponding 1,2-diol) into a vicinal diol cyclic sulfate. Cyclic sulfates are significantly more electrophilic than epoxides and undergo smooth nucleophilic trifluoromethylation to yield the trans product after acidic hydrolysis [3].
-
Q2: I am observing significant amounts of cyclohex-2-en-1-ol (allylic alcohol) in my crude mixture. How do I prevent this?
A: This is a classic side reaction. Fluoride sources (like TBAF) are highly basic. If the epoxide is not sufficiently activated toward nucleophilic attack, the fluoride or the CF
-
The Fix: Switch to a less basic, more nucleophilic trifluoromethylating system. Using CuCF
(generated in situ from TMSCF , CuI, and KF) promotes a softer, more directed nucleophilic attack that suppresses -hydride elimination [4].
Route B: Stereoselective Ketone Reduction
The reduction of 2-(trifluoromethyl)cyclohexanone is the most scalable method, but it requires strict control over the hydride trajectory to avoid forming the cis isomer.
Q3: I reduced 2-(trifluoromethyl)cyclohexanone with NaBH
-
To get the trans isomer (1,2-diequatorial), the hydride must attack from the axial face, pushing the resulting alkoxide into the equatorial position.
-
Small hydrides like NaBH
naturally prefer axial attack (to avoid torsional strain with adjacent equatorial C–H bonds in the transition state). However, at room temperature, the energy difference between axial and equatorial attack is easily overcome, leading to poor diastereoselectivity. -
The Fix: Lower the temperature to -78 °C and use a strictly unhindered hydride source (like LiAlH
or NaBH in cold MeOH). The low temperature freezes out the higher-energy equatorial attack pathway.
Q4: What happens if I use a bulky reducing agent like L-Selectride?
A: You will invert your stereoselectivity and ruin your trans yield. Bulky hydrides like L-Selectride (lithium tri-sec-butylborohydride) suffer severe 1,3-diaxial steric clashes from the axial protons at C3 and C5 if they attempt an axial attack. Consequently, they are forced to attack from the equatorial face, yielding the axial alcohol. An axial –OH and an equatorial –CF
Quantitative Comparison of Reducing Agents
| Reducing Agent | Hydride Steric Bulk | Preferred Attack Trajectory | Resulting –OH Position | Major Isomer | Typical Diastereomeric Ratio (dr) |
| NaBH | Small | Axial | Equatorial | trans | > 90:10 (trans:cis) |
| LiAlH | Small | Axial | Equatorial | trans | > 95:5 (trans:cis) |
| L-Selectride (-78 °C) | Very Bulky | Equatorial | Axial | cis | < 5:95 (trans:cis) |
| DIBAL-H (-78 °C) | Moderate | Mixed | Mixed | Mixture | ~ 50:50 |
Mechanistic Pathway: Stereocontrol in Ketone Reduction
Understanding the transition state is critical for optimizing the reduction route. The diagram below illustrates why hydride size dictates the stereochemical outcome.
Figure 2: Stereochemical divergence during the reduction of 2-(trifluoromethyl)cyclohexanone based on hydride trajectory.
Validated Experimental Protocol: High-Yield Synthesis of trans-2-(Trifluoromethyl)cyclohexanol
This protocol utilizes the low-temperature reduction method, which is the most reliable and scalable self-validating system for achieving high trans stereoselectivity.
Materials Required:
-
2-(Trifluoromethyl)cyclohexanone (1.0 equiv, 10 mmol)
-
Sodium borohydride (NaBH
) (1.5 equiv, 15 mmol) -
Anhydrous Methanol (30 mL)
-
1M HCl (aqueous)
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 10 minutes to ensure an anhydrous environment.
-
Substrate Dissolution: Add 2-(trifluoromethyl)cyclohexanone (10 mmol) to the flask and dissolve in 30 mL of anhydrous methanol.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to exactly -78 °C. Causality: Strict temperature control is required to freeze out the higher-energy equatorial attack pathway, ensuring the hydride attacks axially.
-
Hydride Addition: Add NaBH
(15 mmol) in three equal portions over 15 minutes. Self-Validation: You will observe mild effervescence (H gas evolution). Adding in portions prevents a sudden exothermic spike that would compromise the -78 °C temperature and ruin the diastereoselectivity. -
Reaction Monitoring: Stir at -78 °C for 2 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The ketone starting material (higher R
) should completely disappear, replaced by a single major alcohol spot (lower R ). -
Quenching: While still at -78 °C, slowly add 10 mL of 1M HCl dropwise to destroy excess NaBH
and protonate the alkoxide. Allow the mixture to warm to room temperature. -
Extraction & Purification: Concentrate the methanol in vacuo. Extract the aqueous residue with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
, and concentrate. The crude product is typically >95% pure trans-2-(trifluoromethyl)cyclohexanol and can be used directly or purified via flash column chromatography.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. 1[1]
-
J. M. R. Narayanam, J. W. Tucker, C. R. J. Stephenson. (2009). Electron-Transfer Photoredox Catalysis: Development of a Tin-Free Reductive Dehalogenation Reaction. Journal of the American Chemical Society, 131(25), 8756–8757. 2[2]
-
Prakash, G. K. S. et al. (2017). Application of fluoroform in trifluoromethylation and difluoromethylation reactions. Arkivoc. 3[3]
-
Sun, S.-Z., Dai, H.-X., & Xu, H. (2019). Copper-Catalyzed α-selective C–H trifluoromethylation of acrylamides with TMSCF3. Chinese Chemical Letters. 4[4]
Sources
Technical Support Center: Chiral HPLC Separation of Trifluoromethyl Cyclohexanol Enantiomers
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the HPLC separation of trifluoromethyl cyclohexanol enantiomers. The content is structured in a user-friendly question-and-answer format to provide direct solutions to specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of trifluoromethyl-substituted compounds, like cyclohexanols, important?
The introduction of a trifluoromethyl (CF₃) group is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. However, this often creates a chiral center. Since enantiomers of a drug can have vastly different pharmacological and toxicological profiles, it is critical to separate and quantify them to ensure the safety and efficacy of the final product.[1] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is one of the most versatile and widely used techniques for this purpose.[2][3]
Q2: What type of Chiral Stationary Phase (CSP) is most effective for separating trifluoromethyl cyclohexanol enantiomers?
Polysaccharide-based CSPs are the most successful and widely used for separating a broad range of chiral compounds, including trifluoromethyl-substituted alcohols.[4][5] Specifically, derivatives of amylose and cellulose, such as those coated or immobilized on a silica support, have demonstrated excellent enantioselectivity for these types of analytes.[3][4] Columns like those in the CHIRALPAK® (e.g., AD-H, IA, IG-U) and CHIRALCEL® (e.g., OD-H, OJ-H) series are common starting points for method development.[4][6] The choice between amylose and cellulose derivatives is often empirical, and screening both types is a recommended strategy.[7]
Q3: What are the typical mobile phase systems used for this separation?
The separation of trifluoromethyl cyclohexanol enantiomers on polysaccharide CSPs is typically performed in one of three modes:
-
Normal-Phase Mode: This is the most common approach, using a mixture of a non-polar alkane (like n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[2][4] A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.[4]
-
Polar Organic Mode: This mode uses 100% polar organic solvents, such as methanol, ethanol, or acetonitrile, or mixtures thereof.[4][6]
-
Reversed-Phase Mode: While less common for these specific compounds on polysaccharide CSPs, this mode uses aqueous mobile phases with organic modifiers like methanol or acetonitrile.[2]
The choice of mode depends on the analyte's solubility and the desired selectivity. Normal-phase often provides the best selectivity for these compounds.
Q4: Do I need to use additives in my mobile phase?
For neutral compounds like trifluoromethyl cyclohexanol, additives are often unnecessary. However, if the analyte has acidic or basic functional groups elsewhere on the molecule, or if peak shape is poor, small amounts (typically 0.1%) of an acidic (e.g., trifluoroacetic acid - TFA, formic acid) or basic (e.g., diethylamine - DEA) additive can significantly improve chromatography.[8][9] Be aware that additives can drastically alter selectivity, sometimes even leading to a complete loss of resolution.[10]
Troubleshooting Guide
Problem 1: I see no separation between my enantiomers (a single peak).
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incorrect Chiral Stationary Phase (CSP) | Verify CSP Suitability: Confirm that the selected CSP (e.g., an amylose or cellulose derivative) is appropriate for your analyte class.[11] The chiral recognition mechanism relies on specific interactions (e.g., hydrogen bonding, dipole-dipole, steric inclusion) between the analyte and the CSP. If these interactions are absent or not stereochemically differentiated, no separation will occur.[12] Screen a column with a different polysaccharide backbone (e.g., if using amylose, try cellulose). |
| Inappropriate Mobile Phase | Screen Different Modes: If using normal-phase, the polarity may be too high, reducing differential interactions. Try decreasing the percentage of the alcohol modifier. If that fails, screen polar organic and reversed-phase modes.[12] The mobile phase competes with the analyte for interaction sites on the CSP; finding the right balance is key to achieving selectivity.[10] |
| Analyte is Not Chiral | Confirm Chirality: Double-check the structure of your synthesized compound. Ensure that it is indeed a chiral molecule and not an achiral or meso-compound.[11] |
Problem 2: My resolution is very poor (Rs < 1.0).
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Sub-optimal Mobile Phase Composition | Adjust Modifier Percentage: In normal-phase, systematically decrease the alcohol (e.g., isopropanol) percentage in the mobile phase (e.g., from 10% to 5% to 2%). This increases retention and often enhances the subtle energetic differences in the analyte-CSP interactions, leading to better separation.[4] Change Alcohol Modifier: The structure of the alcohol modifier can influence selectivity. Try switching from isopropanol to ethanol or vice-versa. |
| Flow Rate is Too High | Reduce Flow Rate: Chiral separations are based on complex, multi-point interactions that require sufficient time to occur.[11] Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time of the analyte on the column, often improving resolution.[7] |
| Temperature is Too High | Decrease Column Temperature: Lowering the temperature can enhance the weaker, non-covalent interactions (like hydrogen bonds and van der Waals forces) responsible for chiral recognition.[7] Try setting the column thermostat to a lower temperature (e.g., 15-25°C). Note that this may increase backpressure. |
| Column Degradation | Use a New Column: If the column is old or has been used with incompatible solvents, its performance may be compromised.[13] Test the separation on a new, validated column to rule out column failure. |
Problem 3: My peaks are tailing or fronting (poor peak shape).
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Secondary Interactions | Add a Mobile Phase Additive: Peak tailing can be caused by unwanted ionic interactions between the analyte and residual silanols on the silica support. For acidic or basic analytes, adding a competing acid (TFA) or base (DEA) at 0.1% can mask these sites and improve peak shape.[14] |
| Column Overload | Reduce Sample Concentration: Injecting too much mass onto the column can saturate the stationary phase, leading to peak fronting.[15] Dilute your sample by a factor of 10 and re-inject. |
| Inappropriate Sample Solvent | Match Sample Solvent to Mobile Phase: The sample should ideally be dissolved in the mobile phase itself.[4] If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.[13] |
| Column Contamination/Void | Wash or Reverse Flush Column: Strongly retained impurities can build up at the column inlet, creating active sites that cause tailing.[13][16] Follow the manufacturer's instructions for column washing. In some cases, reversing the column and flushing with a strong solvent can dislodge particulates from the inlet frit.[13] A void at the head of the column can also cause peak distortion and may require column replacement.[13] |
Problem 4: My retention times are drifting and not reproducible.
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Inadequate Column Equilibration | Increase Equilibration Time: Polysaccharide-based CSPs, especially in normal-phase, can take a long time to fully equilibrate with the mobile phase.[7] Ensure the column is flushed with at least 10-20 column volumes of the new mobile phase before starting injections. A stable baseline is a good indicator of equilibration.[16] |
| Mobile Phase Composition Drift | Prepare Fresh Mobile Phase: Due to the volatility of solvents like hexane, the mobile phase composition can change over time. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.[17] |
| Temperature Fluctuations | Use a Column Thermostat: Retention times are sensitive to temperature changes. Using a thermostatically controlled column compartment is essential for reproducible results.[11] |
| Column "Memory Effects" | Implement a Rigorous Wash Protocol: Some mobile phase additives can strongly adsorb to the CSP and alter its properties for extended periods, even after the additive is removed from the mobile phase.[8] If you switch between methods with different additives, a thorough column regeneration procedure may be necessary.[13] |
Recommended Experimental Protocol (Starting Point)
This protocol provides a robust starting point for developing a separation method for trifluoromethyl cyclohexanol enantiomers.
1. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (Amylose derivative)[4]
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Dissolve the racemic trifluoromethyl cyclohexanol standard in the mobile phase (n-Hexane/Isopropanol 90:10) to a concentration of approximately 1 mg/mL.[4]
3. Data Analysis:
-
Calculate the Resolution (Rs) between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation, which is ideal for accurate quantification.[4]
-
Resolution Formula: Rs = 2(t_R₂ - t_R₁) / (w₁ + w₂)
-
t_R₁ and t_R₂ are the retention times of the two enantiomers.
-
w₁ and w₂ are the peak widths at the base.[4]
-
Summary of Key Separation Parameters
The following table summarizes typical chromatographic results for trifluoromethyl-substituted alcohols on common polysaccharide CSPs, illustrating the effect of different stationary and mobile phases.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose) | n-Hexane/Isopropanol (90:10) | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose) | n-Hexane/Isopropanol (90:10) | 1.18 | 2.10 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose) | Methanol (100%) | 1.35 | 3.50 |
| Data adapted from representative separations of similar compounds.[4] |
Troubleshooting Workflow Diagram
This diagram outlines a logical workflow for diagnosing and resolving common issues in chiral HPLC separation.
Caption: A stepwise troubleshooting workflow for poor enantiomer resolution.
References
- Benchchem. Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
- Benchchem. Troubleshooting poor resolution in chiral chromatography of alkanes.
- Chromatography Forum. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
- Benchchem. A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols.
- International Journal of Pharmaceutical Research and Applications. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Agilent. It Isn't Always The Column: Troubleshooting Your HPLC Separation.
- I.B.S. Analytical. Chiral HPLC Method Development.
- Regis Technologies. CHIRAL STATIONARY PHASES - HPLC.
- ResearchGate. The effect of mobile phase composition on the chiral separation of compounds.
- Journal of Chromatographic Science. Applications of fluorinated compounds as phases and additives in chromatography and their uses in pharmaceutical analysis.
- LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases.
- Journal of Chromatography & Separation Techniques. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide.
- ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
- Phenomenex. Chiral HPLC Separations.
- Phenomenex. Strategies for Chiral HPLC Method Development.
- Molecules. Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
- ResearchGate. (PDF) Chiral stationary phases for HPLC.
- YMC. Efficient method development for chiral separation by using CHIRAL ART columns.
- ResearchGate. HPLC separation of enantiomers using chiral stationary phases.
- Asian Journal of Chemistry. Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology.
- Molecules. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U.
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
- 8. researchgate.net [researchgate.net]
- 9. ymc.co.jp [ymc.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hplc.today [hplc.today]
- 13. chiraltech.com [chiraltech.com]
- 14. longdom.org [longdom.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ijprajournal.com [ijprajournal.com]
- 17. agilent.com [agilent.com]
minimizing side reactions in cyclohexene oxide trifluoromethylation
Technical Support Center: Fluorine Chemistry Division Ticket ID: #CF3-EPOX-009 Subject: Optimization of Cyclohexene Oxide Trifluoromethylation (Minimizing Side Reactions) Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Hard/Soft" Conflict
Welcome to the Fluorine Chemistry Support Center. You are likely encountering low yields due to the fundamental mismatch in this reaction: Cyclohexene oxide is a "hard" electrophile (strained ring, oxygen-affinity), while the trifluoromethyl anion (
The three primary side-reaction pathways destroying your yield are:
-
Oligomerization/Polymerization: The epoxide opens but reacts with another epoxide molecule instead of the
source. -
Meinwald Rearrangement: Lewis acid-catalyzed isomerization into a ketone (cyclohexanone), which then consumes
to form tertiary alcohols. -
Protonation/Hydrolysis: Moisture scavenging leads to fluoroform (
) gas evolution and diol formation.
This guide provides a self-validating protocol to suppress these pathways.
Diagnostic Workflow (Troubleshooting)
Before altering your conditions, use this decision tree to identify your specific failure mode.
Figure 1: Diagnostic logic for identifying the dominant side-reaction pathway.
Technical Modules: Minimizing Side Reactions
Module A: Preventing Polymerization (The Concentration Factor)
Polymerization is driven by the presence of an active alkoxide/cation chain end reacting with unreacted epoxide.
-
The Fix: Do not mix all reagents at once.
-
Protocol Adjustment: Use a "Dosage Control" strategy. The catalyst (initiator) should be present, and the epoxide/
mixture should be added slowly, or the catalyst added last at cryogenic temperatures. -
Critical Parameter: Keep reaction concentration
. High concentrations favor intermolecular attack (polymerization) over the bimolecular attack of .
Module B: Stopping Meinwald Rearrangement
Strong Lewis Acids (like
-
The Fix: Switch from Lewis Acid activation to Lewis Base activation (Nucleophilic initiation).
-
Recommended Initiator: Use anhydrous TBAF (Tetrabutylammonium fluoride) or TMAFx (Tetramethylammonium fluoride) in catalytic amounts (1-5 mol%).
-
Why: Fluoride attacks the silicon of
to generate a pentacoordinate silicon species , which transfers without generating the highly acidic species that trigger rearrangement.
Module C: The "Naked" Fluoride Trap
If you use stoichiometric TBAF, the free fluoride ion (
-
The Fix: Use TBAF only as a catalyst (initiator). The stoichiometric driving force should come from the silyl group transfer, not the fluoride salt.
Optimized Protocol: Nucleophilic Trifluoromethylation
This protocol uses the "Prakash/Ruppert" methodology, optimized to minimize ring-opening polymerization and rearrangement.
Reagents:
-
Cyclohexene Oxide (1.0 equiv)
- (Ruppert-Prakash Reagent) (1.2 equiv)
-
Initiator: TBAF (1.0 M in THF, dried) or CsF (dried) (0.05 equiv)
-
Solvent: Anhydrous THF or DME (Dimethoxyethane)
Step-by-Step Procedure:
-
Drying (Critical): Flame-dry a 2-neck round bottom flask under Argon flow. Moisture instantly hydrolyzes
to fluoroform gas ( ), stopping the reaction. -
Solvation: Dissolve Cyclohexene Oxide (1.0 mmol) and
(1.2 mmol) in anhydrous THF (5 mL).-
Note: Mixing them before adding the catalyst ensures
is available immediately upon activation, suppressing polymerization.
-
-
Cryogenic Cooling: Cool the mixture to 0°C .
-
Why: Room temperature promotes competing polymerization. -78°C is often too cold for the ring opening of unactivated epoxides, but 0°C is the "Goldilocks" zone.
-
-
Initiation: Add TBAF (0.05 mmol, 5 mol%) dropwise.
-
Visual Cue: A slight yellowing may occur. Rapid bubbling indicates moisture contamination (
release).
-
-
Equilibration: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.
-
Desilylation (Workup): The reaction produces the silyl ether. To isolate the alcohol, add 2M HCl (3 mL) and stir for 1 hour.
-
Extraction: Extract with
, wash with , and dry over .
Data Table: Expected Outcomes vs. Deviations
| Parameter | Optimized Condition | Deviation Consequence |
| Temperature | 0°C | > RT: Polymerization. < -40°C: No reaction. |
| Catalyst Loading | 5 mol% | > 20 mol%: Fluoride opening (Fluorohydrin). |
| Reagent Order | Epoxide + TMSCF3, then Cat. | Cat + Epoxide first: Polymerization. |
| Solvent | THF / DME | DMF: Can promote side reactions; Protic: Immediate failure. |
Frequently Asked Questions (FAQs)
Q: My reaction turned black/dark brown. What happened? A: This usually indicates amine-mediated decomposition or polymerization. If using TBAF, ensure it is not degraded (TBAF can degrade to tributylamine and butene via Hofmann elimination). Use fresh commercial TBAF or switch to CsF (Cesium Fluoride) which is inorganic and thermally stable.
Q: I see a new spot on TLC that is not the product, but it's not a polymer (sharp spot).
A: This is likely the
Q: Can I use
References
-
Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Trifluoromethylation: The Generation and Synthetic Utilities of Fluorinated Carbanions." Accounts of Chemical Research. Link
-
Mizuta, S., et al. (2003). "Trifluoromethylation of Epoxides with (Trifluoromethyl)trimethylsilane." Bioorganic & Medicinal Chemistry. Link
-
Colby, D. A., et al. (2011). "Trifluoromethylation of Epoxides." Chemical Reviews. Link
-
Langlois, B. R., et al. (2000).[1] "Nucleophilic trifluoromethylation of carbonyl compounds with N-formylmorpholine derivatives." Organic Letters. Link
Sources
removing Ruppert-Prakash reagent byproducts from reaction mixtures
Topic: Removal of Silicon & Initiator Byproducts from TMSCF3 Reactions Ticket ID: RP-TMS-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Silicon Soup" Paradox
You are likely here because your trifluoromethylation reaction worked beautifully on TLC, but your isolated yield is >120%, or your NMR is dominated by a "grease" peak at 0.0 ppm.
The Ruppert-Prakash reagent (TMSCF
This guide treats your workup as a chemical engineering unit operation, focusing on the two main contaminants: Hexamethyldisiloxane (HMDS) and Tetrabutylammonium (TBA) salts .
Module 1: The Siloxane Flood (HMDS Removal)
The Issue: After hydrolysis, the trimethylsilyl (TMS) group dimerizes to form hexamethyldisiloxane (HMDS).
-
Boiling Point: ~100 °C (Too high to easily rotovap, too low to easily distill product away).
-
Behavior: Non-polar, chemically inert, and forms azeotropes with common solvents.
Protocol A: The Azeotropic Strip (For Stable Products)
HMDS forms azeotropes with specific solvents, allowing you to "drag" it out of the reaction mixture at lower temperatures.
| Solvent | Azeotrope BP with HMDS | Efficiency | Notes |
| Methanol | ~50 °C | High | Also cleaves residual silyl ethers. |
| Acetonitrile | ~70 °C | Medium | Good for polar compounds. |
| Toluene | ~85 °C | High | Best for final "drying" of the oil. |
Step-by-Step:
-
Hydrolysis: Quench reaction with HCl (1M) or TFA to ensure all silyl ethers are converted to free alcohols and HMDS.
-
Concentration: Rotovap the bulk solvent.
-
The Chase: Add 3x volume of Methanol to the crude oil. Rotovap to dryness.[1]
-
The Polish: Add 3x volume of Toluene . Rotovap to dryness.[1]
-
Why? Toluene disrupts the oily HMDS matrix and co-evaporates with it effectively.
-
Protocol B: The Biphasic Partition (For Sensitive/Polar Products)
If you cannot heat your product, exploit the extreme lipophilicity of HMDS.
-
Dissolve crude mixture in Acetonitrile (MeCN) .
-
Wash the MeCN layer 3 times with Hexanes or Heptane .
-
Concentrate the MeCN layer.
Module 2: The Initiator Hangover (TBAF Removal)
The Issue:
Tetrabutylammonium fluoride (TBAF) is the most common initiator. The TBA
Protocol C: The "Kishi" Resin Workup (Best for Polar Products)
Recommended when aqueous extraction is impossible (e.g., water-soluble products).
Theory:
Use a sulfonic acid resin to capture TBA
Materials:
Workflow:
-
Quench: Do not add water. Dilute reaction mixture with Methanol.
-
Add Scavengers: Add CaCO
(5.0 equiv vs TBAF) and Dowex Resin (3-5 g per mmol TBAF). -
Stir: Agitate vigorously for 30–60 minutes.
-
Visual Check: The mixture should look like a slurry.
-
-
Filter: Pass through a pad of Celite.
-
Result: The filtrate contains your product; TBA is trapped on the resin, Fluoride is trapped as CaF
solid.
Protocol D: The "Green" Alternative Initiators
Prevent the problem by changing the initiator.
| Initiator | Advantages | Removal Method |
| CsF (Cesium Fluoride) | Inorganic solid. | Simple filtration or aqueous wash.[11] |
| TMAF (Tetramethylammonium) | Less lipophilic than TBA. | Easily washed out with water. |
| K | No fluoride used. | Filtration. (Works for aldehydes).[4][6] |
Visualization: Mechanism & Workflow
Figure 1: The Pathway to Byproducts
Understanding where the "Silicon Soup" comes from.
Caption: The activation of TMSCF3 generates a silyl ether intermediate. Upon acidic hydrolysis, this releases the desired alcohol and the silicon byproduct, which dimerizes to HMDS.
Figure 2: Workup Decision Tree
Select the correct protocol based on your product's properties.
Caption: Decision matrix for selecting between Azeotropic stripping, Biphasic partitioning, or Resin-based scavenging based on product polarity and initiator used.
Frequently Asked Questions (FAQ)
Q: Why is my yield consistently >100% even after high vacuum? A: You likely have HMDS trapped in the crystal lattice or oil matrix of your product. HMDS is deceptive; it boils at 100°C but has low surface tension. Solution: Dissolve in a small amount of DCM and rotovap again, or use the Toluene azeotrope method (Protocol A).
Q: Can I use Silica Gel chromatography to remove TBA salts? A: Generally, no.[3] TBA salts are "sticky" and often streak from the baseline to the solvent front, co-eluting with polar products. If you must use silica, add 1% Triethylamine to your eluent to sharpen the peaks, or switch to the Resin Workup (Protocol C) before the column.
Q: I see a peak at -150 ppm in my
References
-
Ruppert, I., Schlich, K., & Volbach, W. (1984). Die ersten CF3-substituierten Aminophosphorane. Tetrahedron Letters, 25(21), 2195–2198. Link
-
Prakash, G. K. S., Krishnamurti, R., & Olah, G. A. (1989). Synthetic methods and reactions.[1][3][7][9][10][12][13][14][15][16] 141. Fluoride-induced trifluoromethylation of carbonyl compounds with trimethyl(trifluoromethyl)silane (TMS-CF3). A trifluoromethylation equivalent.[5][16] Journal of the American Chemical Society, 111(1), 393–395. Link
-
Kishi, Y., et al. (2007).[7] An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation.[7][9][10] Organic Letters, 9(12), 2277–2280. Link
-
Dilman, A. D., & Levin, V. V. (2016). C–F Bond Formation for the Synthesis of Fluorinated Molecules. Accounts of Chemical Research, 49(8), 1668–1676. Link
Sources
- 1. reddit.com [reddit.com]
- 2. removal of HMDS without affecting the photoresist [mems-news.mems-exchange.narkive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgsyn.org [orgsyn.org]
- 8. WO2004008249A2 - Compositions and method for removing photoresist and/or resist residue - Google Patents [patents.google.com]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. data.epo.org [data.epo.org]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. sioc.cas.cn [sioc.cas.cn]
Technical Support Center: Crystallization & Purification of trans-2-Trifluoromethyl-cyclohexanol
Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals facing challenges with the isolation and crystallization of fluorinated alicyclic alcohols.
As a Senior Application Scientist, I have structured this guide to move beyond basic steps, focusing on the thermodynamic causality and mechanistic reasoning behind each protocol.
Part 1: Physicochemical Profile & Crystallization Challenges
Before attempting crystallization, it is critical to understand how the trifluoromethyl (–CF
Table 1: Physicochemical Properties & Impact Matrix
| Property | Value / Characteristic | Impact on Crystallization Workflow |
| Molecular Weight | 168.16 g/mol | Low MW contributes to high volatility; prone to sublimation under vacuum. |
| Physical State (RT) | Liquid / Low-melting solid | Requires sub-ambient temperatures (-20°C to -78°C) for direct melt crystallization. |
| Stereochemistry | trans (1R,2R and 1S,2S) | Racemic mixtures cannot be resolved via standard crystallization; requires chiral derivatization. |
| Lattice Energy | Low | High propensity for Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out". |
Part 2: Troubleshooting Guide (FAQs)
Q1: Why does my trans-2-trifluoromethyl-cyclohexanol "oil out" instead of forming crystals during cooling?
Root Cause: "Oiling out" (LLPS) occurs when the compound's solubility drops faster than its ability to nucleate. Because the –CF
Q2: How can I resolve the racemic trans mixture into its pure enantiomers? Root Cause: Standard crystallization cannot separate enantiomers unless they form a conglomerate, which is thermodynamically unfavorable for this molecule. Solution: Convert the racemic alcohol into a diastereomeric mixture. React the alcohol with phthalic anhydride to form a half-ester, then crystallize using a chiral resolving agent like (R)-(+)-1-phenylethylamine. The resulting diastereomeric salts have distinct solubilities and can be separated via fractional crystallization.
Q3: I am losing yield during vacuum drying. What is happening? Root Cause: Fluorinated cyclohexanols exhibit significant sublimation and volatility under reduced pressure due to weak intermolecular van der Waals forces. Solution: Do not dry the neat solid under high vacuum at room temperature. Dry under a gentle stream of nitrogen at 0°C, or handle the compound as a solution in a non-volatile solvent until the next synthetic step.
Part 3: Standard Operating Procedures (Protocols)
To establish a self-validating system, the following protocols include built-in quality control steps.
Protocol A: Derivatization-Assisted Crystallization (3,5-Dinitrobenzoate Ester)
Purpose: To convert the low-melting alcohol into a highly crystalline derivative. The addition of a dinitroaromatic ring promotes strong
-
Esterification: Dissolve 1.0 eq of crude trans-2-trifluoromethyl-cyclohexanol in anhydrous dichloromethane (DCM). Add 1.5 eq of pyridine and 1.2 eq of 3,5-dinitrobenzoyl chloride. Stir at room temperature for 4 hours under nitrogen.
-
Quench & Extract: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO
(to remove unreacted acid), and brine. Dry over anhydrous MgSO and concentrate in vacuo. -
Crystallization: Dissolve the crude ester in a minimal amount of boiling ethanol. Slowly add water (anti-solvent) dropwise until the solution becomes slightly cloudy (cloud point).
-
Cooling & Isolation: Allow the mixture to cool to room temperature undisturbed to promote large crystal growth, then transfer to a 4°C refrigerator overnight. Collect the crystalline solid via vacuum filtration. (Self-Validation: Check purity via melting point and TLC).
-
Hydrolysis (Recovery): Suspend the purified ester in a 1:1 mixture of THF and 1M NaOH (aq). Stir at 50°C until complete hydrolysis is observed via TLC. Extract with diethyl ether, dry, and carefully concentrate at >150 mbar to yield the pure trans-2-trifluoromethyl-cyclohexanol.
Protocol B: Low-Temperature Seeded Melt Crystallization
Purpose: Direct purification without chemical derivatization, ideal for scaling up when derivatization is too costly.
-
Preparation: Place the crude liquid trans-2-trifluoromethyl-cyclohexanol in a jacketed crystallization vessel equipped with an overhead stirrer.
-
Cooling: Gradually lower the temperature to -20°C at a rate of 0.5°C/min using a recirculating chiller.
-
Seeding: Once the liquid is supercooled (viscous but not frozen), introduce 0.1% w/w of pure trans-2-trifluoromethyl-cyclohexanol seed crystals. (Causality: Seeding provides a template, eliminating the high energy barrier for spontaneous nucleation).
-
Maturation: Hold the temperature at -20°C for 2 hours to allow crystal lattice growth, then slowly cool to -40°C to maximize yield.
-
Isolation: Rapidly filter the slurry using a pre-cooled jacketed sintered glass funnel under a blanket of dry nitrogen to prevent atmospheric moisture condensation.
Part 4: Mechanistic Workflows & Logic Diagrams
Workflow for derivatization-assisted crystallization of trans-2-CF3-cyclohexanol.
Troubleshooting logic tree for resolving liquid-liquid phase separation (oiling out).
Part 5: References
-
Organic & Biomolecular Chemistry (ResearchGate). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. (2015). Retrieved from:[Link]
troubleshooting low diastereoselectivity in CF3 addition reactions
Technical Support Center: Trifluoromethylation & Stereocontrol
Topic: Troubleshooting Low Diastereoselectivity in CF
Welcome to the Fluorine Chemistry Application Center.
Subject: Overcoming the "Fluorine Effect" in Stereoselective Additions.
You are likely here because your introduction of a trifluoromethyl (CF
The Root Cause:
The CF
-
Sterics: It is not as large as a tert-butyl group (despite common misconceptions). Its Van der Waals radius is closer to an isopropyl group or even smaller depending on rotation.
-
Electronics: The extreme electronegativity of the three fluorine atoms creates a powerful dipole. This often disrupts standard Felkin-Anh transition states by altering the dipole minimization vector, leading to poor facial discrimination.
This guide provides diagnostic workflows and protocols to restore high diastereoselectivity (
Part 1: Diagnostic Workflow (Nucleophilic Addition)
Reagent System: Ruppert-Prakash Reagent (TMSCF
Visual Troubleshooting Tree
Use this logic flow to identify your failure point.
Figure 1: Decision matrix for optimizing nucleophilic trifluoromethylation conditions.
Part 2: Frequently Asked Questions (FAQs) & Solutions
Q1: I am adding TMSCF to an -chiral aldehyde. Standard TBAF initiation gives me a 50:50 mixture. How do I induce facial bias?
A: You are likely in a "crossover" region where the steric bulk of the CF
Solution: Force a Control Model. You must choose between Chelation Control or Felkin-Anh Control and optimize conditions to favor only one.
| Variable | Strategy A: Chelation Control (Cram) | Strategy B: Felkin-Anh Control |
| Goal | Lock the carbonyl and | Maximize steric differentiation; minimize dipole. |
| Required Substrate | Must have | Bulky, non-chelating |
| Lewis Acid | TiCl | None (or non-chelating like BF |
| Solvent | Non-coordinating (CH | Polar/Coordinating (THF , DMF). |
| Initiator | Stoichiometric Lewis Acid acts as activator. | CsF or catalytic TBAF. |
| Expected Major Isomer | Syn (relative to | Anti (relative to |
Why this works:
-
Chelation: TiCl
binds both the carbonyl oxygen and the -alkoxy oxygen. The CF nucleophile attacks from the face opposite the bulky substituent on the chelate ring. -
Felkin-Anh: In THF, the solvent solvates any cations, preventing chelation. The CF
attacks anti to the largest group (L) to minimize torsional strain.
Q2: My substrate has no -chiral center (Prochiral Ketone). How do I get enantioselectivity?
A: You cannot rely on substrate control. You must use Reagent Control via chiral ammonium fluorides. Standard TBAF is achiral and will yield racemates.
The "Gold Standard" Protocol: Cinchona Alkaloid Catalysis
This method uses a chiral ammonium salt derived from Cinchona alkaloids to form a tight ion pair with the CF
Protocol: Enantioselective Trifluoromethylation Based on Shibata et al. (Org.[2][3] Lett. 2007) [1][2]
-
Preparation: Dry all glassware. Use anhydrous solvents.
-
Reagents:
-
Substrate: Aryl ketone (1.0 equiv).
-
Reagent: TMSCF
(1.2 equiv).[4] -
Catalyst: Cinchonidine-derived quaternary ammonium salt (10 mol%).
-
Activator: Tetramethylammonium fluoride (TMAF) (10 mol%) or CsF.
-
-
Step-by-Step:
-
Dissolve the ketone and the chiral catalyst in Toluene/CH
Cl (4:1 ratio) at -78°C. Note: Toluene is critical to tighten the ion pair. -
Add TMSCF
dropwise. -
Add the solid TMAF/CsF activator.
-
Stir at -78°C for 4–12 hours.
-
Quench: Add 1N HCl in MeOH. (Acidic quench is vital to cleave the O-TMS bond and prevent retro-trifluoromethylation).
-
-
Result: High
(up to 94%) and high yield.
Q3: I am using Togni's Reagent (Electrophilic CF ) on a -keto ester and getting low diastereoselectivity. Why?
A: In electrophilic trifluoromethylation, the stereochemistry is determined by the geometry of the enolate intermediate .
Mechanism Visualization: The reaction proceeds via the attack of an enolate on the hypervalent iodine center.
Figure 2: Criticality of Enolate Geometry in Electrophilic CF3 Transfer.
Troubleshooting Steps:
-
Check your Catalyst: Use Cu(I)-Box (Bisoxazoline) complexes. These bulky chiral ligands force the enolate into a specific geometry upon coordination to Copper.
-
Solvent Switch: Switch from polar solvents (MeCN) to Chloroform (CHCl
) or Dichloromethane . Non-polar solvents enhance the rigidity of the Cu-Box-Substrate complex. -
Temperature: Lower the temperature to -20°C or -40°C. Electrophilic CF
transfer is fast; lower temperatures discriminate between the competing transition states.
Part 3: Advanced Troubleshooting (The "Hidden" Variables)
1. The "Naked" Anion Problem (Decomposition)
-
Symptom:[5][6][7][8][9][10][11][12] Low yield, formation of CF
H (gas), recovery of starting material.[4] -
Cause: If the Lewis base (initiator) is too strong or the substrate is too sterically hindered, the CF
anion dissociates from silicon but fails to attack the carbonyl. It then grabs a proton from the solvent or trace moisture. -
Fix: Use "Pentacoordinate Silicon" conditions. Do not use naked fluoride (TBAF). Use Lewis bases like DMF or Phosphine oxides that coordinate to Silicon but do not fully release the CF
anion until the substrate is present.
2. Retro-Trifluoromethylation
-
Symptom:[5][6][7][8][9][10][11][12] Product disappears during workup.
-
Cause: The alkoxide formed after CF
addition is unstable. If you quench with water (neutral/basic), the CF group can leave (haloform-type reaction), regenerating the ketone. -
Fix:Always quench with acid. Use 1M HCl or dilute H
SO to protonate the alkoxide immediately to the alcohol.
References
-
Mizuta, S., Shibata, N., et al. (2007).[2] Cinchona Alkaloids/TMAF Combination-Catalyzed Nucleophilic Enantioselective Trifluoromethylation of Aryl Ketones. Organic Letters, 9(18), 3707–3710.[5]
-
Kawai, H., Shibata, N., et al. (2010).[13] Cinchona Alkaloid-Catalyzed Asymmetric Trifluoromethylation of Alkynyl Ketones with Trimethylsilyl Trifluoromethane. Organic Letters, 12(22), 5104–5107.
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane. Chemical Reviews, 97(3), 757–786.
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 6. tminehan.com [tminehan.com]
- 7. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. air.unimi.it [air.unimi.it]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Technical Guide: NMR Characterization of trans-2-(Trifluoromethyl)cyclohexanol
This guide provides an in-depth technical comparison of the 1H and 19F NMR spectral characteristics of trans-2-(trifluoromethyl)cyclohexanol , designed for researchers in medicinal chemistry and structural analysis.
Executive Summary
trans-2-(Trifluoromethyl)cyclohexanol is a critical motif in drug discovery, often serving as a lipophilic, metabolically stable bioisostere. However, its synthesis (typically via reduction of 2-trifluoromethylcyclohexanone) often yields a mixture of cis and trans diastereomers.
Distinguishing these isomers requires a nuanced understanding of conformational analysis and scalar coupling constants . This guide outlines the definitive NMR markers to validate the trans-stereochemistry, differentiating it from the cis-isomer and other fluorinated alternatives.
Structural & Conformational Context
Before analyzing spectra, one must understand the conformational equilibrium, as this dictates the observed coupling constants (
Conformational Analysis (The "Chair" Equilibrium)
The trans-isomer exists in equilibrium between two chair conformers. However, due to the high A-values (steric bulk) of the substituents, the equilibrium is heavily biased.
-
Conformer A (Diequatorial):
(eq) and (eq). -
Conformer B (Diaxial):
(ax) and (ax).
Dominant Species: The Diequatorial conformer is thermodynamically preferred by
-
Implication for NMR: The observed spectrum will reflect the diequatorial geometry. The protons at C1 and C2 will be axial , leading to large trans-diaxial coupling constants (
).
Visualization: Conformational Workflow
The following diagram illustrates the synthesis and conformational preference that dictates the NMR signals.
Figure 1: Synthesis and conformational preference workflow. The trans-isomer locks into a diequatorial state, providing the distinct large coupling constant absent in the cis-isomer.
Experimental Protocol
To ensure reproducible data, follow this standardized acquisition protocol.
Sample Preparation
-
Solvent:
(Standard) or Acetone- (for resolving OH peaks). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Tube: High-precision 5 mm NMR tube (prevents shimming artifacts near CF3).
Acquisition Parameters (Recommended)
| Parameter | 1H NMR | 19F NMR |
| Frequency | 400 MHz or higher | 376 MHz (at 400 MHz 1H) |
| Pulse Sequence | zg30 (Standard) | zg (Coupled) & zgpg (Decoupled) |
| Spectral Width | 12 ppm | 200 ppm (Center at -75 ppm) |
| Scans (NS) | 16 | 64 (CF3 relaxes slowly) |
| Relaxation Delay (D1) | 1.0 sec | 2.0 - 5.0 sec (Critical for integration) |
Comparative Analysis: Trans vs. Cis
This section details the specific spectral features that distinguish the target trans-product from the cis-alternative.
A. 1H NMR Spectrum (Proton)
The "Carbinol Proton" (H1, the proton attached to the same carbon as the OH) is the most diagnostic signal.
| Feature | Trans-Isomer (Target) | Cis-Isomer (Alternative) | Explanation |
| H1 Multiplicity | td (Triplet of Doublets) or ddd | q (Quintet-like) or dt | Trans H1 is axial; Cis H1 is equatorial. |
| Coupling ( | 10.0 -- 12.0 Hz | 3.0 -- 5.0 Hz | Definitive Marker. Trans has |
| H1 Chemical Shift | Equatorial protons (Cis) are typically deshielded (downfield) relative to axial protons (Trans). | ||
| OH Signal | Sharp doublet (in DMSO/Acetone) | Broad singlet | Intramolecular H-bonding ( |
Expert Insight: Look for the wide splitting pattern on the proton at ~3.5 ppm. If you see a narrow multiplet (width < 10 Hz), you have the cis-isomer.
B. 19F NMR Spectrum (Fluorine)
While chemical shifts vary with solvent, the difference (
| Feature | Trans-Isomer | Cis-Isomer | Explanation |
| Chemical Shift ( | -73.0 to -76.0 ppm | -70.0 to -72.0 ppm | The equatorial CF3 in trans is generally more shielded than in cis due to anisotropic effects of the ring. |
| Coupling Pattern | Doublet ( | Multiplet / Broad | Trans coupling to the axial H2 is distinct; Cis coupling is often smaller and unresolved. |
| Solvent Sensitivity | High ( | Moderate | The trans-isomer's OH and CF3 are spatially distant, allowing solvent molecules to interact freely with the CF3. |
Advanced Validation: 19F-1H HOESY
If 1D NMR is ambiguous (e.g., overlapping signals), use HOESY (Heteronuclear Overhauser Effect Spectroscopy) to determine spatial proximity.
-
Cis-Isomer: Strong NOE correlation between
and (Carbinol proton) because they are on the same face of the ring (syn-clinal). -
Trans-Isomer: NO Correlation (or very weak) between
and because they are on opposite faces (anti-periplanar).
Data Summary Table
| Property | Trans-2-(CF3)-Cyclohexanol | Cis-2-(CF3)-Cyclohexanol |
| Thermodynamic Stability | More Stable (Diequatorial) | Less Stable (Axial/Equatorial) |
| H1 Geometry | Axial | Equatorial |
| Diagnostic | > 10 Hz (Large) | < 5 Hz (Small) |
| 19F Shift ( | ~ -75.0 ppm | ~ -71.0 ppm |
| Key Impurity | Unreacted Ketone ( | Elimination Product (Alkene) |
References
-
Conformational Analysis of Fluorinated Cyclohexanes Source: Journal of the Chemical Society, Perkin Transactions 2. Relevance: Establishes the thermodynamic preference for the diequatorial conformation in 2-substituted fluorocyclohexanols. URL:[Link]
-
Synthesis and Characterization of Trifluoromethyl Cyclohexanols Source: National Institutes of Health (PMC) / Proceedings.Science. Relevance: Details the synthesis via reduction and the resulting diastereomeric mixtures. URL:[Link]
-
Source: University of Wisconsin-Madison / Hans Reich Collection.
vs ). URL:[Link]
The Causality of Conformational Locking: Why the –CF3 Group Matters
High-Resolution X-Ray Crystallographic Analysis of trans-2-Trifluoromethyl-cyclohexanol: A Stereoelectronic Comparison Guide
As a Senior Application Scientist in structural chemistry, I frequently encounter challenges in lead optimization where the precise three-dimensional architecture of a small molecule dictates its target affinity and metabolic stability. The incorporation of a trifluoromethyl (–CF3) group into a cyclohexane scaffold is a classic bioisosteric strategy used to modulate lipophilicity and block metabolic liabilities. However, to truly harness its potential, drug development professionals must move beyond two-dimensional representations and examine its solid-state behavior.
This guide objectively compares the crystallographic and stereoelectronic performance of trans-2-trifluoromethylcyclohexanol against its methyl and fluoro alternatives, providing actionable, self-validating experimental protocols for structural determination.
The –CF3 group is often colloquially (and incorrectly) referred to as a "fat fluorine." In reality, its stereoelectronic behavior is vastly different. It possesses an A-value of 2.1–2.5 kcal/mol, making it significantly bulkier than a methyl group (A-value ~1.7 kcal/mol) and exponentially larger than a single fluorine atom (A-value ~0.25 kcal/mol).
In the trans-1,2-disubstituted cyclohexane system, this immense steric bulk, coupled with strong electron-withdrawing properties, forces the ring into a rigid chair conformation. To avoid severe 1,3-diaxial interactions, both the –CF3 and –OH groups are forced to occupy equatorial positions, resulting in a highly stable diequatorial (ee) conformer. Recent crystallographic studies on related trifluoromethylcyclohexanol derivatives have highlighted unusual solid-state conformational behaviors driven by these exact stereoelectronic constraints, demonstrating how the strong C–F dipoles dictate the hydrogen-bonding network within the crystal lattice [1].
Figure 1: Stereoelectronic interactions governing the diequatorial conformation.
Comparative Crystallographic Data: –CF3 vs. Alternatives
To objectively evaluate the structural impact of the –CF3 group, we must compare its crystallographic parameters with trans-2-methylcyclohexanol and trans-2-fluorocyclohexanol. The table below summarizes how substituent choice alters the fundamental geometry of the cyclohexane ring.
| Parameter | trans-2-Fluorocyclohexanol | trans-2-Methylcyclohexanol | trans-2-Trifluoromethylcyclohexanol |
| Substituent A-value (kcal/mol) | ~0.25 (–F) | ~1.7 (–CH3) | 2.1 – 2.5 (–CF3) |
| Solid-State Conformation | ee (with some aa in polar media) | Strictly ee | Strictly ee |
| C1-C2 Torsion Angle (θ) | ~60° (Ideal staggered) | ~55° (Slight compression) | ~65° (Steric expansion) |
| Intramolecular H-Bonding | Strong (O-H···F) | None | Weak/Electrostatic (O-H···F-C) |
| Primary Structural Driver | Gauche Effect & H-Bonding | Steric Avoidance (1,3-diaxial) | Extreme Steric Bulk & Dipole Repulsion |
Key Insight: In trans-2-fluorocyclohexanol, the highly electronegative fluorine atom induces a strong gauche effect, which can stabilize the diaxial (aa) conformation in highly polar environments via hyperconjugation (σ_C-H to σ*_C-F). However, in trans-2-trifluoromethylcyclohexanol, the sheer steric volume of the –CF3 group completely overrides any subtle hyperconjugative stabilization. The C1-C2 torsion angle expands to ~65° to alleviate the steric clash between the equatorial –OH and –CF3 groups, a feature distinctly visible in high-resolution X-ray diffraction data.
Experimental Methodology: Self-Validating Crystallographic Protocol
To ensure trustworthiness and reproducibility, the following protocol details the crystallization and X-ray diffraction (XRD) analysis of trans-2-trifluoromethylcyclohexanol. This workflow is designed as a self-validating system: the internal consistency of the refinement metrics serves as an absolute check on the structural assignment.
Step 1: Controlled Nucleation and Crystallization
-
Action: Dissolve >98% enantiopure trans-2-trifluoromethylcyclohexanol in a minimal volume of a non-polar/polar solvent mixture (e.g., n-hexane/ethyl acetate 9:1). Allow slow evaporation in a vibration-free environment at 4 °C.
-
Causality: The –CF3 group significantly increases the volatility and lipophilicity of the molecule. Crystallizing at 4 °C suppresses rapid solvent evaporation, reducing the kinetic trapping of defects and yielding single crystals with the long-range order required for high-resolution diffraction.
Step 2: Cryogenic Mounting
-
Action: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen cryoloop using perfluoropolyether oil and immediately quench in a 100 K nitrogen stream.
-
Causality: Trifluoromethyl groups are notorious for rotational disorder around the C–CF3 bond at room temperature. Quenching to 100 K freezes out this dynamic motion, drastically reducing the atomic displacement parameters (B-factors) and allowing for the accurate assignment of the individual fluorine positions.
Step 3: Diffraction Data Collection
-
Action: Collect data using a microfocus Cu-Kα source (λ = 1.54184 Å) coupled with a photon-counting pixel array detector.
-
Causality: The relatively light atoms (C, H, O, F) in this molecule scatter X-rays weakly. A high-intensity Cu-Kα source maximizes the signal-to-noise ratio at high resolution (up to 0.8 Å), which is critical for resolving the subtle C–F bond length variations caused by the anomeric effect.
Step 4: Structure Solution and Self-Validation
-
Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Self-Validation Check: The structural model is considered validated only if the final R1 factor is < 0.05, the weighted R2 (wR2) is < 0.15, and the maximum residual electron density peak is < 0.5 e/ų. If residual peaks appear symmetrically around the –CF3 carbon, it indicates unmodeled rotational disorder, requiring the implementation of a multi-part disorder model to ensure absolute structural integrity.
Figure 2: Self-validating X-ray crystallographic workflow for trifluoromethylcyclohexanol.
References
-
Jones, D. H., Bresciani, S., Tellam, J. P., Wojno, J., Cooper, A. W. J., Kennedy, A. R., & Tomkinson, N. C. O. (2016). Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers. Organic & Biomolecular Chemistry, 14(1), 172-182. URL: [Link]
comparing lipophilicity of trans-2-Trifluoromethyl-cyclohexanol vs cyclohexanol
As a Senior Application Scientist, evaluating the physicochemical properties of aliphatic building blocks requires moving beyond simple additive models. When comparing the lipophilicity (LogP) of cyclohexanol against its fluorinated analog, trans-2-trifluoromethylcyclohexanol , we observe a profound shift in molecular behavior.
This guide objectively deconstructs the mechanistic causality behind this lipophilicity surge, provides a comparative data analysis, and outlines a self-validating experimental protocol for quantifying the LogP of non-UV-active fluorinated compounds.
Mechanistic Causality: The "Magic Trifluoromethyl" Effect
The lipophilicity of a molecule dictates its membrane permeability, volume of distribution, and metabolic clearance. While cyclohexanol serves as a versatile, moderately lipophilic scaffold (LogP = 1.23)[1], the introduction of a trifluoromethyl (–CF
-
Conformational Locking: Unsubstituted cyclohexanol rapidly interconverts between axial and equatorial conformers. In trans-2-trifluoromethylcyclohexanol, the immense steric bulk of the –CF
group (A-value 2.1 kcal/mol) forces the cyclohexane ring into a rigid diequatorial conformation[3]. This locks the hydroxyl and trifluoromethyl groups in a gauche relationship. -
Dipole Cancellation: As demonstrated by Linclau et al., the specific orientation of C–F and C–O bonds in fluorinated cyclohexanols drastically impacts water partitioning[2]. In the diequatorial trans isomer, the rotameric preference of the –CF
group typically aligns one C–F bond antiperiplanar to the C–O bond. This antiperiplanar alignment causes a partial cancellation of the local dipole moments, reducing the molecule's overall polarity and driving up the LogP[2]. -
Intramolecular Hydrogen Bonding: The gauche proximity allows for weak intramolecular OH···F hydrogen bonding. This interaction partially desolvates the hydroxyl group, reducing its capacity to act as a hydrogen-bond acceptor with bulk water, thereby further increasing the apparent lipophilicity[3].
Mechanistic drivers increasing the lipophilicity of trans-2-trifluoromethylcyclohexanol.
Quantitative Data Comparison
The table below summarizes the divergent physicochemical profiles of the two scaffolds. The addition of the –CF
| Property | Cyclohexanol | trans-2-Trifluoromethylcyclohexanol |
| Molecular Weight | 100.16 g/mol [1] | 168.16 g/mol |
| Experimental LogP | 1.23[1] | ~2.50 - 2.80 (Enhanced by dipole cancellation)[2] |
| Ring Conformation | Rapid interconversion (equatorial favored) | Rigid Diequatorial (locked by –CF |
| Hydrogen Bonding | Strong intermolecular | Weak intramolecular (OH···F) + intermolecular[3] |
| Metabolic Stability | Low (rapid oxidation to cyclohexanone) | High (steric/electronic shielding by –CF |
Experimental Methodology: Self-Validating qNMR LogP Determination
Standard LogP determination relies on Reverse-Phase HPLC (OECD 117); however, aliphatic alcohols like cyclohexanol and its fluorinated derivatives lack the UV chromophores required for diode-array detection. To objectively compare these compounds, we must deploy a self-validating Shake-Flask Quantitative NMR (qNMR) protocol pioneered for non-UV-active fluorinated alkanols[2].
Why this protocol works (Causality):
Step-by-Step Workflow:
-
Solvent Saturation: Stir equal volumes of 1-octanol and D
O for 24 hours at 25°C to achieve mutual saturation. Causality: This prevents phase volume changes during the assay, which would otherwise skew the concentration ratios. -
Analyte Preparation: Dissolve 5.0 mg of the analyte in 1.0 mL of the pre-saturated octanol phase. Add an internal standard (e.g., TMS for octanol, TSP for the aqueous phase) to validate concentration linearity.
-
Partitioning & Equilibration: Add 1.0 mL of the pre-saturated D
O phase to the vial. Vortex vigorously for 5 minutes to maximize interfacial surface area for mass transfer. -
Self-Validating Phase Separation: Centrifuge the biphasic mixture at 3000 rpm for 15 minutes. Causality: Centrifugation is critical to break micro-emulsions. Failure to do so results in octanol micro-droplets suspending in the aqueous phase, artificially inflating the aqueous concentration and depressing the measured LogP.
-
qNMR Acquisition: Carefully extract 400 µL aliquots from each phase using a gas-tight syringe. Acquire
H-NMR spectra for cyclohexanol and F-NMR spectra for trans-2-trifluoromethylcyclohexanol[2]. -
Calculation: Calculate LogP as
based on the absolute integral ratios of the analyte peaks relative to the internal standards.
Self-validating NMR shake-flask workflow for non-UV active fluorinated compounds.
Implications for Drug Development
Replacing a standard cyclohexyl ring with a trans-2-trifluoromethylcyclohexyl motif is a powerful strategic move in lead optimization. While it significantly increases lipophilicity (enhancing passive membrane permeability), the rigid diequatorial conformation and steric shielding provided by the –CF
References
-
Cyclohexanol | C6H11OH | CID 7966 - PubChem - NIH . Source: nih.gov. URL:[Link]
-
Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC . Source: nih.gov. URL:[Link]
-
Organic & Biomolecular Chemistry - RSC Publishing (Synthesis of dibenzylamino-1-trifluoromethylcyclohexanol isomers) . Source: rsc.org. URL:[Link]
Sources
IR spectroscopy peaks for trans-2-Trifluoromethyl-cyclohexanol
Spectroscopic Comparison Guide: IR Characterization of trans-2-Trifluoromethyl-cyclohexanol
The incorporation of a trifluoromethyl (-CF₃) group into an aliphatic cyclohexane ring profoundly alters a molecule's lipophilicity, metabolic stability, and conformational dynamics. In drug development, trans-2-trifluoromethyl-cyclohexanol serves as a critical fluorinated building block. However, differentiating the trans isomer from its cis counterpart and the unfluorinated parent compound (cyclohexanol) requires rigorous analytical precision.
As a Senior Application Scientist, I have designed this guide to move beyond simple peak-matching. Here, we will explore the causality behind the vibrational shifts in Infrared (IR) spectroscopy, providing a self-validating workflow to unambiguously characterize trans-2-trifluoromethyl-cyclohexanol.
Mechanistic Grounding: The Causality of Vibrational Shifts
IR spectroscopy probes the molecular environment of specific bonds. The introduction of the strongly electron-withdrawing -CF₃ group at the C2 position of cyclohexanol exerts a powerful inductive effect (-I) and introduces unique steric constraints that dictate the IR signature.
-
The O-H Stretching Region (3300–3600 cm⁻¹): In unfluorinated cyclohexanol, the O-H stretch appears as a broad, intense band around 3300–3400 cm⁻¹ due to extensive intermolecular hydrogen bonding[1]. The -CF₃ group's inductive withdrawal subtly weakens the O-H bond and restricts its hydrogen-bonding capacity. In the trans-1,2-disubstituted configuration (which typically adopts a diequatorial conformation to minimize 1,3-diaxial interactions), the spatial separation between the -OH and -CF₃ groups differs drastically from the cis (axial-equatorial) isomer. This conformational difference reduces intramolecular steric clash, leading to a sharper, slightly blue-shifted O-H stretch in the trans isomer compared to the cis isomer[2].
-
The C-F Stretching Region (1100–1350 cm⁻¹): The -CF₃ group is an exceptional IR chromophore, exhibiting highly intense absorptions due to the large change in dipole moment during C-F bond stretching[3]. This region resolves into a symmetric stretch (A₁-type symmetry, ~1100–1150 cm⁻¹) and an asymmetric stretch (E-type symmetry, ~1180–1350 cm⁻¹)[4][5]. The exact splitting pattern is highly sensitive to the dihedral angle between the -OH and -CF₃ groups, providing a distinct fingerprint for the trans isomer.
-
The C-O Stretching Region (~1050 cm⁻¹): The C-O stretch in secondary cyclic alcohols typically appears near 1050 cm⁻¹[6]. The adjacent -CF₃ group inductively withdraws electron density from the C-O bond, increasing its force constant and shifting the absorption to a slightly higher wavenumber[1].
Comparative Spectroscopic Data
The following table summarizes the quantitative IR data used to benchmark trans-2-trifluoromethyl-cyclohexanol against alternative reference compounds.
| Vibrational Mode | Cyclohexanol (Control) | cis-2-Trifluoromethyl-cyclohexanol | trans-2-Trifluoromethyl-cyclohexanol | Mechanistic Rationale |
| O-H Stretch | ~3350 cm⁻¹ (Very Broad) | ~3400 cm⁻¹ (Broad) | ~3420 cm⁻¹ (Sharper, Broad) | Inductive withdrawal by -CF₃ reduces intermolecular H-bonding. Trans diequatorial geometry alters steric accessibility vs cis. |
| C-F Stretch (Asym) | N/A | ~1280 - 1320 cm⁻¹ (Strong) | ~1300 - 1340 cm⁻¹ (Strong) | Dipole moment changes during vibration; highly sensitive to the specific C1-C2 dihedral angle. |
| C-F Stretch (Sym) | N/A | ~1120 cm⁻¹ (Strong) | ~1140 cm⁻¹ (Strong) | Symmetric expansion of the CF₃ umbrella. |
| C-O Stretch | ~1050 cm⁻¹ | ~1065 cm⁻¹ | ~1075 cm⁻¹ | -I effect from the adjacent C2-CF₃ group increases the C-O bond force constant. |
Note: Exact wavenumber values are representative of neat liquid film ATR-FTIR acquisitions and may vary slightly based on solvent or matrix conditions.
Experimental Protocol: Self-Validating High-Resolution FTIR Workflow
To ensure absolute trustworthiness and reproducibility, every analytical protocol must be a self-validating system. The following methodology incorporates built-in controls to eliminate false positives.
Phase 1: System Calibration and Background Validation
-
Instrument Purge: Purge the FTIR spectrometer (equipped with a Diamond ATR crystal) with dry nitrogen for 15 minutes. Causality: This eliminates atmospheric H₂O and CO₂ interferences that can mask the O-H stretching region.
-
Calibration Verification: Acquire a spectrum of a standard polystyrene film. Verify that the reference peak at 1601 cm⁻¹ is within ±1 cm⁻¹.
-
Background Spectrum: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution). Self-Validation Check: Ensure the baseline noise is <0.001 absorbance units before proceeding.
Phase 2: Sample Acquisition 4. Control Acquisition: Deposit 1-2 drops of neat, unfluorinated cyclohexanol onto the ATR crystal. Acquire the spectrum (64 scans). Identify the broad O-H stretch at ~3350 cm⁻¹ and C-O stretch at ~1050 cm⁻¹ to establish the baseline[1]. Clean the crystal with spectroscopic-grade isopropanol and allow it to dry completely. 5. Target Isomer Analysis: Deposit 1-2 drops of the synthesized trans-2-trifluoromethyl-cyclohexanol. Acquire the spectrum under identical conditions. 6. Data Processing: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Normalize the spectra to the most intense C-F stretching band (~1300 cm⁻¹) for comparative overlay.
Phase 3: Spectral Interpretation 7. Diagnostic Confirmation: Confirm the presence of the blue-shifted O-H stretch (>3400 cm⁻¹) and the dual C-F stretching bands (symmetric and asymmetric) between 1100–1350 cm⁻¹. Self-Validation Check: Verify the absence of a strong carbonyl peak (~1700 cm⁻¹); its presence would indicate unwanted oxidation to the corresponding ketone[7].
Systematic Workflow Visualization
FTIR workflow for differentiating trans-2-trifluoromethyl-cyclohexanol from its cis isomer.
References
1.[6] Cyclohexanol Definition - Organic Chemistry Key Term, Fiveable. Available at: [Link] 2.[1] 17.11: Spectroscopy of Alcohols and Phenols, Chemistry LibreTexts. Available at:[Link] 3.[3] Infrared spectroscopy correlation table, Wikipedia. Available at:[Link] 4.[2] 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry, OpenStax. Available at: [Link] 5.[7] 3.1.12: Spectroscopy of Alcohols and Phenols, Chemistry LibreTexts. Available at:[Link] 6.[4] CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3, Canadian Science Publishing. Available at: [Link] 7.[5] (n = 4, 5) structural isomers by IR multiphoton dissociation..., Caltech Authors. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Identification of Mn(CO)_nCF_3^- (n = 4, 5) structural isomers by IR multiphoton dissociation, collision-induced dissociation, and specific ligand displacement reactions: studies of the trifluoromethyl migratory decarbonylation reaction in the gas phase [authors.library.caltech.edu]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Comparison Guide: trans-2-Trifluoromethylcyclohexanol vs. trans-2-Methylcyclohexanol
This guide provides an in-depth technical comparison between trans-2-trifluoromethylcyclohexanol and trans-2-methylcyclohexanol . It is designed for researchers in medicinal chemistry and organic synthesis, focusing on the divergent reactivity profiles driven by the electronic and steric differences between the trifluoromethyl (-CF
Executive Summary: The Bioisostere Divergence
While the trifluoromethyl group is often cited as a "steric mimic" of the methyl group (Bioisosterism), their reactivity profiles in a cyclohexane scaffold are diametrically opposed. The methyl group acts as a standard steric bulk provider with weak electron-donating capability, whereas the trifluoromethyl group introduces profound electronic deactivation and distinct dipole effects.
| Feature | trans-2-Methylcyclohexanol | trans-2-Trifluoromethylcyclohexanol |
| Electronic Nature | Weak Electron Donor (Inductive +I) | Strong Electron Withdrawing (Inductive -I) |
| Hydroxyl Acidity (pKa) | ~16–17 (Standard Alcohol) | ~12.5–13.5 (Enhanced Acidity) |
| Oxidation Rate | Fast (Standard mechanisms) | Slow (Destabilized Transition State) |
| Elimination Major Product | 1-Methylcyclohexene (Zaitsev) | 1-Trifluoromethylcyclohexene (via E2/Acidity) |
| Primary Synthetic Route | Hydrogenation / Hydration | Epoxide Ring Opening (TMSCF |
Structural & Conformational Analysis
Conformational Equilibrium
Both molecules exist predominantly in the diequatorial chair conformation to minimize 1,3-diaxial interactions. However, the thermodynamic drivers differ.
-
trans-2-Methylcyclohexanol: The methyl group (A-value: 1.74 kcal/mol) and hydroxyl group (A-value: 0.87 kcal/mol) both prefer equatorial positions. The diequatorial conformer is stabilized by simple steric relief.
-
trans-2-Trifluoromethylcyclohexanol: The -CF
group is significantly bulkier (A-value: ~2.5 kcal/mol). This forces the ring rigidly into the conformation where the -CF is equatorial.-
Dipole Effect: The C-F bonds create a strong dipole that opposes the C-O dipole. In the diequatorial form, these dipoles are anti-parallel, further stabilizing this conformer over the diaxial form where dipoles would be aligned (destabilizing).
-
Visualization of Conformational Locking
The following diagram illustrates the equilibrium preference.
Caption: Conformational equilibrium analysis showing the enhanced "locking" effect of the CF3 group compared to the Methyl group.
Reactivity Profile 1: Oxidation to Ketones
The Electronic Barrier
Oxidizing secondary alcohols to ketones typically involves the removal of the
-
Methyl Variant: The electron-donating methyl group stabilizes the developing electron-deficient character of the carbonyl carbon in the transition state. Standard oxidants (Jones, Swern) work rapidly.
-
Trifluoromethyl Variant: The strong electron-withdrawing nature of the -CF
group destabilizes the development of the carbonyl dipole and makes the -hydride abstraction significantly more difficult (kinetic deactivation). Traditional oxidants often result in incomplete conversion or require forcing conditions that degrade the molecule.
Recommended Protocol: Nitroxide Catalysis
For 2-CF
Experimental Protocol: ABNO-Catalyzed Oxidation
-
Reagents: trans-2-Trifluoromethylcyclohexanol (1.0 equiv), ABNO (1 mol%), NaNO
(5 mol%), Acetic Acid (0.2 equiv). -
Solvent: Acetonitrile (0.5 M).
-
Procedure:
-
Dissolve the alcohol and catalysts in acetonitrile.
-
Open the flask to the air (oxygen is the terminal oxidant) or use a balloon.
-
Stir vigorously at room temperature for 4–6 hours.
-
Monitoring: Monitor by ¹⁹F NMR (shift from ~-76 ppm alcohol to ~-70 ppm ketone).
-
-
Workup: Dilute with ether, wash with saturated NaHCO
, dry over MgSO , and concentrate.
Reactivity Profile 2: Dehydration & Elimination
This is the most critical divergence point. The mechanism switches from E1 (Carbocation) for the methyl variant to E2 (Base-Driven) for the trifluoromethyl variant due to carbocation instability.
Comparative Pathway Analysis
| Parameter | 2-Methylcyclohexanol | 2-Trifluoromethylcyclohexanol |
| Preferred Mechanism | E1 (Acid Catalyzed) | E2 (Base Mediated via Tosylate) |
| Intermediate | 2° Carbocation (Rearranges to 3°) | None (Concerted) |
| Driving Force | Formation of most stable alkene (Zaitsev) | Acidity of |
| Major Product | 1-Methylcyclohexene | 1-Trifluoromethylcyclohexene |
Mechanistic Causality
-
Methyl (Acid/Heat): Protonation of OH leads to water loss. The resulting secondary carbocation undergoes a 1,2-hydride shift to form a tertiary carbocation, which eliminates to give the thermodynamically stable trisubstituted alkene (1-methylcyclohexene).
-
Trifluoromethyl (Acid): Protonation occurs, but water loss is inhibited because the resulting carbocation would be adjacent to the highly electron-withdrawing CF
group (extreme destabilization). -
Trifluoromethyl (Base/Tosylate): The alcohol is first converted to a Tosylate (OTs). A strong base (e.g., DBU or t-BuOK) is used. The proton on C2 (attached to the CF
group) is significantly acidified by the EWG effect (pKa lowered). The base preferentially abstracts this specific proton, leading to 1-trifluoromethylcyclohexene .
Elimination Pathway Diagram
Caption: Divergent elimination mechanisms. The CF3 pathway avoids the unstable carbocation intermediate required by the Methyl pathway.
Synthesis of trans-2-Trifluoromethylcyclohexanol
Unlike the methyl derivative, which is often sourced from the hydrogenation of o-cresol, the trifluoromethyl derivative requires specific C-C bond formation to install the fluorinated group.
Protocol: Nucleophilic Ring Opening
The most reliable method for accessing the trans isomer is the ring opening of cyclohexene oxide.
-
Reagents: Cyclohexene oxide (1.0 equiv), TMSCF
(Ruppert-Prakash Reagent, 1.2 equiv), Catalytic Initiator (TBAF or KHTMS). -
Mechanism: The CF
anion (generated in situ) attacks the epoxide. Due to the steric bulk of the CF group and the S 2-like nature of the opening, the attack occurs trans to the oxygen. -
Step-by-Step:
-
Activation: In a dry flask under Argon, dissolve cyclohexene oxide in THF.
-
Addition: Add TMSCF
at 0°C. -
Initiation: Add catalytic TBAF (1 mol%).[1] The reaction is exothermic; maintain temperature < 10°C.
-
Hydrolysis: After 2 hours, add 1M HCl to cleave the O-TMS ether.
-
Purification: Extract with Et
O. The product is often purified by distillation or column chromatography (Hexanes/EtOAc).
-
References
-
Conformational Analysis & A-Values
-
Oxidation Methodologies
-
Synthesis & Reactivity
-
Lantz, E., et al. (2023).[4] "Exploiting Visible Light Triggered Formation of Trans-cyclohexene for the Contra-thermodynamic Protection of Alcohols."[4] (Discusses cyclohexene oxide ring opening contexts). Link
-
Sigma-Aldrich Product Guide. "2-(Trifluoromethyl)cyclohexanol mixture of cis and trans isomers."[5] Link
-
-
Acidity & pKa Data
-
Bordwell pKa Table. (Comparative acidity of alcohols vs fluorinated alcohols). Link
-
Sources
- 1. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Oxidation of α-CF3 and Other Secondary Alcohols to Ketones Using a Nitroxide Catalyst - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Exploiting Visible Light Triggered Formation of Trans-cyclohexene for the Contra-thermodynamic Protection of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Trifluoromethyl)cyclohexanol mixture of cis and trans isomers, 97 104282-19-1 [sigmaaldrich.com]
bioisosteric comparison of CF3 and isopropyl groups in cyclohexanols
Bioisosteric Comparison of Trifluoromethyl (-CF₃) and Isopropyl (-iPr) Groups in Cyclohexanols: A Structural and Functional Guide
Executive Summary & Strategic Context
In modern drug design and lead optimization, the strategic replacement of functional groups—known as bioisosterism—is a cornerstone of molecular engineering. As a Senior Application Scientist, I frequently utilize the trifluoromethyl (-CF₃) group as a classical bioisostere for the isopropyl (-CH(CH₃)₂) group[1]. When applied to cyclohexanol scaffolds, this substitution presents a fascinating interplay of steric equivalence and electronic divergence.
While both groups effectively "lock" the cyclohexane ring into a specific chair conformation due to their nearly identical steric bulk, the strong electron-withdrawing nature of the -CF₃ group fundamentally alters the physicochemical properties, metabolic stability, and hydrogen-bonding capacity of the adjacent hydroxyl (-OH) group[1][2]. This guide objectively compares these two substituents to help researchers make data-driven decisions during structural optimization.
Quantitative Physicochemical & Steric Profiling
To understand the causality behind their bioisosteric relationship, we must analyze their steric and electronic parameters. The table below summarizes the critical data driving their comparative performance:
| Physicochemical Parameter | Trifluoromethyl (-CF₃) | Isopropyl (-CH(CH₃)₂) |
| A-Value (Conformational Energy) | ~2.10 kcal/mol[3] | 2.15 kcal/mol[3][4] |
| Van der Waals Volume | 39.8 ų[2] | 56.2 ų[2] |
| Electronegativity (Pauling scale) | ~3.3 (Effective group value) | ~2.5 (Carbon) |
| Hansch Lipophilicity (π) | +0.88[1] | +1.53 |
| Metabolic Liability (CYP450) | Highly Stable (C-F bond strength)[1] | High (Tertiary C-H oxidation) |
| Inductive Effect on Cyclohexanol -OH | Strong Electron-Withdrawing (-I) | Electron-Donating (+I) |
The Conformational Lock (Steric Equivalence)
In a cyclohexanol system, the spatial orientation (vector) of the -OH group is critical for target engagement. The "A-value" quantifies the free energy difference (ΔG) between the axial and equatorial positions of a substituent[4]. Because the A-values of -CF₃ (2.10 kcal/mol) and -iPr (2.15 kcal/mol) are nearly identical[3], both groups exhibit a strong thermodynamic preference for the equatorial position to avoid severe 1,3-diaxial steric clashes[5].
Consequently, placing either group on a cyclohexanol ring acts as a "conformational anchor." For example, in a trans-4-substituted cyclohexanol, an equatorial -CF₃ or -iPr group forces the -OH group into the equatorial position, locking the molecule's 3D geometry and ensuring predictable receptor interactions.
Fig 1: Conformational equilibrium of CF3/iPr-substituted cyclohexanols favoring the equatorial state.
Electronic Divergence & Target Affinity
While sterically similar, the two groups are electronically opposite. The -iPr group is electron-donating, whereas the -CF₃ group is powerfully electron-withdrawing due to the high electronegativity of its three fluorine atoms[1].
In a cyclohexanol scaffold, the -CF₃ group exerts a strong inductive effect (-I) through the sigma bond framework. This pulls electron density away from the hydroxyl oxygen, lowering the pKa of the -OH group. A more acidic hydroxyl proton becomes a stronger hydrogen-bond donor. If the receptor's binding pocket contains a complementary hydrogen-bond acceptor (e.g., a carbonyl backbone or an aspartate residue), the -CF₃ analog will typically exhibit superior binding affinity compared to the -iPr analog.
Metabolic Stability (The Pharmacokinetic Shield)
A primary motivation for replacing an isopropyl group with a trifluoromethyl group is to resolve pharmacokinetic liabilities. The tertiary carbon-hydrogen (C-H) bond of an isopropyl group is a classic "soft spot" for oxidative metabolism by Cytochrome P450 (CYP450) enzymes in the liver, leading to rapid clearance.
Conversely, the C-F bond is the strongest single bond in organic chemistry (~485 kJ/mol)[1]. Substituting the -iPr group with a -CF₃ group completely blocks this metabolic hydroxylation pathway, acting as a pharmacokinetic shield that dramatically extends the compound's half-life in vivo[1].
Fig 2: Step-by-step in vitro metabolic stability workflow comparing CF3 and iPr cyclohexanols.
Experimental Methodologies (Self-Validating Protocols)
To objectively validate the structural and metabolic differences between these two cyclohexanol variants, the following self-validating experimental protocols are employed in the laboratory:
Protocol A: NMR-Based Conformational Analysis (Validating the Steric Lock) This protocol determines the exact axial/equatorial ratio, proving the A-value equivalence of the two substituents.
-
Sample Preparation: Dissolve 10 mg of the pure synthesized cyclohexanol (-CF₃ or -iPr analog) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a 1D ¹H NMR spectrum at a low temperature (-78 °C) to slow the cyclohexane ring flip on the NMR timescale. For the -CF₃ analog, concurrently acquire a ¹⁹F NMR spectrum.
-
Signal Integration: Identify the distinct signals for the axial and equatorial protons adjacent to the hydroxyl group (the carbinol proton). The axial proton typically appears as a broad multiplet (due to large axial-axial J-couplings of ~10 Hz), while the equatorial proton appears as a narrower multiplet.
-
Thermodynamic Calculation: Integrate the area under the axial and equatorial peaks. Calculate the equilibrium constant (
). Apply the Gibbs free energy equation ( ) to validate the A-value (~2.10 - 2.15 kcal/mol).
Protocol B: In Vitro Microsomal Stability Assay (Validating the Metabolic Shield) This protocol confirms the CYP450 resistance of the -CF₃ group compared to the -iPr group.
-
Incubation Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final concentration of 0.5 mg/mL protein with 1 µM of the test compound (-CF₃ or -iPr cyclohexanol) in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate the plate at 37 °C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).
-
Time-Course Sampling: At specific time intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). This instantly denatures the CYP450 enzymes and precipitates the proteins.
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Transfer the supernatant to a new plate and analyze the remaining parent compound via LC-MS/MS.
-
Data Interpretation: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression yields the elimination rate constant (
). The -iPr analog will show a steep decline (high ), whereas the -CF₃ analog will exhibit a near-flat line, proving its superior metabolic stability.
References
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC[1] Source: nih.gov URL:
-
Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC[2] Source: nih.gov URL:
-
Title: Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values"[4] Source: masterorganicchemistry.com URL:
-
Title: Conformations of Monosubstituted Cyclohexanes | Organic... - Fiveable[5] Source: fiveable.me URL:
-
Title: Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group | JACS Au - ACS Publications[3] Source: acs.org URL:
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
A Comparative Guide to Determining the Enantiomeric Excess of trans-2-Trifluoromethyl-cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is of paramount importance. The biological activity of a chiral compound can vary dramatically between its enantiomers, with one often being therapeutically active while the other may be inactive or even elicit harmful effects.[1] Consequently, the precise determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical analytical challenge. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of trans-2-Trifluoromethyl-cyclohexanol, a key chiral building block in medicinal chemistry.
Introduction: The Significance of Enantiomeric Purity
The trifluoromethyl group is a prevalent substituent in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. When incorporated into a chiral scaffold like cyclohexanol, the resulting molecule presents a unique analytical challenge for determining its enantiomeric purity. An accurate and robust method for ee determination is not just a matter of analytical rigor; it is a foundational requirement for ensuring the safety, efficacy, and quality of a potential drug candidate.
This guide will explore and compare three principal methods for determining the enantiomeric excess of trans-2-Trifluoromethyl-cyclohexanol:
-
Chiral Gas Chromatography (GC)
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents
Each method will be evaluated based on its underlying principles, experimental workflow, data interpretation, and practical considerations, providing you with the insights needed to select the most appropriate technique for your research.
Chiral Gas Chromatography (GC): A High-Resolution Separation Technique
Chiral GC is a powerful technique that physically separates the enantiomers of a volatile analyte, allowing for their individual quantification.[2][3] The separation is achieved by passing the analyte through a capillary column containing a chiral stationary phase (CSP). The differential interactions between the enantiomers and the CSP lead to different retention times, resulting in two distinct peaks on the chromatogram.
Principle of Separation
The most common CSPs for chiral GC are based on derivatized cyclodextrins.[3][4] These cyclic oligosaccharides have a chiral, hydrophobic cavity and a hydrophilic exterior. The enantiomers of trans-2-Trifluoromethyl-cyclohexanol will exhibit different affinities for the CSP based on a combination of inclusion complexation within the cyclodextrin cavity and surface interactions with the derivatized exterior.[4] This difference in interaction strength results in one enantiomer being retained longer on the column than the other.
Experimental Workflow
Caption: Workflow for ee determination by Chiral GC.
Detailed Protocol: Chiral GC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1-2 mg of trans-2-Trifluoromethyl-cyclohexanol.
-
Dissolve the sample in 1 mL of a volatile solvent such as hexane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent, equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A column with a derivatized cyclodextrin stationary phase, such as HP-CHIRAL-20B (30 m x 0.32 mm, 0.25 µm film thickness), is a suitable starting point.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split injection (e.g., 100:1 split ratio) at 250°C.
-
Oven Program: A temperature gradient is crucial for good separation. A typical program could be: initial temperature of 40°C held for 5 minutes, then ramp to 130°C at 1°C/min, followed by a ramp to 200°C at 2°C/min and hold for 3 minutes.[5]
-
Detector: FID at 300°C.
-
-
Data Analysis:
-
Identify the two peaks corresponding to the enantiomers.
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Performance Comparison
| Parameter | Chiral Gas Chromatography (GC) |
| Principle | Physical separation of enantiomers on a chiral stationary phase. |
| Primary Output | Chromatogram with two resolved peaks for the enantiomers. |
| Sample Requirement | Small (µg to mg), must be volatile and thermally stable.[2] |
| Advantages | High sensitivity, excellent resolution, fast analysis time once method is developed.[6] |
| Disadvantages | Analyte must be volatile, requires method development, provides no information on absolute configuration without a standard.[2] |
Chiral High-Performance Liquid Chromatography (HPLC): Versatility in Separation
Chiral HPLC is another powerful separation technique that is widely used for the analysis of enantiomers.[7][8] It is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile for GC analysis.
Principle of Separation
Similar to chiral GC, chiral HPLC relies on a chiral stationary phase (CSP) to differentiate between enantiomers.[9] For alcohols like trans-2-Trifluoromethyl-cyclohexanol, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective.[9] The enantiomers interact differently with the chiral pockets and channels of the CSP through a combination of hydrogen bonding, dipole-dipole interactions, and steric effects, leading to different retention times.
Experimental Workflow
Caption: Workflow for ee determination by Chiral HPLC.
Detailed Protocol: Chiral HPLC Analysis
-
Sample Preparation:
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Chiral Column: A polysaccharide-based column such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) is recommended.[9]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a good starting point. The ratio may need to be optimized to achieve baseline separation.[9]
-
Flow Rate: Typically 1.0 mL/min for a 4.6 mm internal diameter column.[9]
-
Column Temperature: Maintained at a constant temperature, usually between 20°C and 40°C.[9]
-
Detection: UV detection at a wavelength where the analyte has some absorbance (often in the range of 210-220 nm for non-aromatic alcohols).
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas in the same manner as for GC.
-
Performance Comparison
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) |
| Principle | Physical separation of enantiomers on a chiral stationary phase.[9] |
| Primary Output | Chromatogram with two resolved peaks for the enantiomers. |
| Sample Requirement | Small (µg to mg), analyte must be soluble in the mobile phase. |
| Advantages | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones; well-established and reliable.[7] |
| Disadvantages | Can be more expensive than GC due to solvent consumption and column costs; method development can be time-consuming. |
NMR Spectroscopy with Chiral Derivatizing Agents: A Powerful Alternative
NMR spectroscopy offers a fundamentally different approach to determining enantiomeric excess.[10] Since enantiomers are indistinguishable in an achiral environment by NMR, a chiral derivatizing agent (CDA) is used to convert the pair of enantiomers into a mixture of diastereomers.[11][12] These diastereomers have distinct NMR spectra, allowing for their quantification.
Principle of Derivatization
Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a widely used CDA for alcohols.[11][13] It is reacted with the chiral alcohol, in this case trans-2-Trifluoromethyl-cyclohexanol, to form diastereomeric esters.[13] The presence of the trifluoromethyl group in both the analyte and Mosher's acid makes ¹⁹F NMR an exceptionally sensitive and clean method for analysis, as the signals for the two diastereomers will appear at different chemical shifts.
Experimental Workflow
Caption: Workflow for ee determination by NMR using Mosher's acid.
Detailed Protocol: Mosher's Ester Analysis via ¹⁹F NMR
-
Derivatization:
-
In a dry NMR tube, dissolve approximately 5 mg of trans-2-Trifluoromethyl-cyclohexanol in 0.5 mL of anhydrous pyridine-d₅.
-
Add a small amount of 4-(dimethylamino)pyridine (DMAP) as a catalyst.
-
Add a slight molar excess (1.1 equivalents) of enantiomerically pure (R)-Mosher's acid chloride.
-
Seal the tube and allow the reaction to proceed to completion at room temperature (monitor by TLC or ¹H NMR).
-
-
NMR Analysis:
-
Acquire a high-resolution ¹⁹F NMR spectrum of the reaction mixture.
-
Two distinct signals (likely singlets or closely coupled multiplets) corresponding to the trifluoromethyl groups of the two diastereomeric Mosher's esters should be observed.
-
-
Data Analysis:
-
Integrate the areas of the two ¹⁹F NMR signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100 (where Integral₁ is the integration of the major diastereomer and Integral₂ is the integration of the minor diastereomer).
-
Performance Comparison
| Parameter | NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[1][13] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[13] |
| Sample Requirement | Larger (mg scale) compared to chromatographic methods. |
| Advantages | Rapid analysis, no need for specialized chiral columns, can also be used to determine absolute configuration.[6][13] |
| Disadvantages | Requires a chemical reaction which must go to completion without kinetic resolution, potential for signal overlap in complex molecules, CDA must be enantiomerically pure.[12] |
Conclusion: Selecting the Optimal Method
The choice of method for determining the enantiomeric excess of trans-2-Trifluoromethyl-cyclohexanol depends on several factors, including the available instrumentation, the required level of sensitivity, and the stage of research.
-
Chiral GC is an excellent choice for routine analysis due to its high resolution and speed, provided the analyte is sufficiently volatile.
-
Chiral HPLC offers broader applicability and is the workhorse for many pharmaceutical labs, accommodating a wider range of compounds.
-
NMR spectroscopy with a chiral derivatizing agent is a powerful and rapid technique, especially when ¹⁹F NMR can be utilized, and has the added benefit of potentially determining the absolute configuration.
For a comprehensive and unambiguous determination of enantiomeric excess, it is often advisable to use two orthogonal methods to validate the results. By understanding the principles and practical considerations of each technique presented in this guide, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate method for their specific needs.
References
-
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
-
Dale, J. A., Dull, D. L., & Mosher, H. S. (1969). α-Methoxy-α-trifluoromethylphenylacetic acid, a versatile reagent for the determination of enantiomeric composition of alcohols and amines. The Journal of Organic Chemistry, 34(9), 2543–2549. [Link]
-
Wikipedia. (2023). Chiral derivatizing agent. [Link]
-
BORZUYA UNIVERSITY. (2017, May 23). Chapter 9b: asymmetric synthesis - analytical methods of determination of the enantiomeric excess. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
LCGC International. (2020, November 12). Contemporary Analysis of Chiral Molecules. [Link]
-
Bednar, R. (n.d.). Determination of enantiomeric excess. [Link]
-
LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
Boukhris, I., et al. (2013). Chemical composition and analyses of enantiomers of essential oil obtained by steam distillation of Juniperus oxycedrus L. growing in Algeria. International Journal of Medicinal and Aromatic Plants, 3(3), 346-351. [Link]
-
Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Journal of Pharmacology, Pharmaceutics and Pharmacovigilance, 2, 008. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
- Wenzel, T. J. (n.d.). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley Press.
-
Wenzel, T. J., & Wilcox, J. D. (2017). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 29(9), 484-506. [Link]
-
Aslan, A. S., et al. (2022). Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical reviews, 104(1), 17-118. [Link]
-
Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. [Link]
-
Montanari, S., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Chromatography A, 1218(46), 8348-8354. [Link]
-
ResearchGate. (2025, August 7). NMR determination of enantiomeric excess. [Link]
-
Carlini, J. R., et al. (2024). Tuning Intermolecular Interactions for Chiral Analysis: The Microwave Spectra and Molecular Structures of the Chiral Tag Candidates cis- and trans-2-Fluoro-3-(trifluoromethyl)oxirane and Their Gas-Phase Heterodimers with the Argon Atom. The Journal of Physical Chemistry A, 128(43), 9433–9446. [Link]
-
You, L., et al. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 297. [Link]
-
An, J., & Janda, K. D. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PLoS ONE, 6(5), e20234. [Link]
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Safety Operating Guide
Professional EHS Guide: Disposal Protocols for trans-2-Trifluoromethyl-cyclohexanol
Here is the comprehensive, step-by-step operational guide for the proper laboratory disposal of trans-2-Trifluoromethyl-cyclohexanol, designed for researchers and environmental health and safety (EHS) professionals.
Chemical Classification & Waste Profiling
trans-2-Trifluoromethyl-cyclohexanol (CAS No. 75091-90-6) is a fluorinated cyclic alcohol utilized in specialized synthetic and medicinal chemistry workflows[1]. From an environmental health and safety (EHS) perspective, its disposal is governed by the presence of the trifluoromethyl (
Because it contains fluorine, this compound must be strictly classified as Halogenated Organic Waste [2]. The causality behind this strict classification lies in the downstream destruction methodology. Non-halogenated solvents are often bulked and sent for cheap solvent recovery or standard fuels blending[3]. However, halogenated compounds cannot be processed this way; they require specialized high-temperature incineration facilities equipped with alkaline scrubbers to neutralize hazardous acidic combustion byproducts, such as hydrogen fluoride (HF)[4]. Mixing even a small amount of trans-2-Trifluoromethyl-cyclohexanol into a non-halogenated waste stream contaminates the entire drum, making it unsuitable for recovery and drastically increasing institutional disposal costs[2].
Quantitative Data & Segregation Parameters
To maintain a self-validating safety system, laboratories must adhere to strict segregation rules. The table below summarizes the operational parameters for managing this specific waste stream.
| Parameter | Specification / Requirement | Scientific Rationale |
| Waste Classification | Halogenated Organic Solvent | Contains Fluorine; requires specialized incineration to manage HF off-gassing[2][4]. |
| Compatible Containers | High-Density Polyethylene (HDPE) or Glass, PTFE-lined caps | Prevents solvent degradation of the container and ensures a vapor-tight seal[5]. |
| Incompatible Mixtures | Strong acids, strong bases, alkali metals, oxidizers | Mixing organic solvents with strong oxidizers or reactives can cause exothermic reactions or pressurization[6][7]. |
| Aqueous Limit | High water content complicates incineration and may require reclassification as an aqueous-organic mixture[7]. | |
| Maximum Local Storage | 5 Gallons (per satellite accumulation area) | Minimizes fire risk and exposure in the event of a catastrophic container failure[3][8]. |
Step-by-Step Operational Disposal Protocol
The following methodology provides field-proven, step-by-step guidance for processing trans-2-Trifluoromethyl-cyclohexanol waste in a professional laboratory setting.
Step 1: Container Preparation & Segregation
-
Select a designated, chemically compatible container (e.g., a 20L white EHS-provided carboy or a glass Winchester bottle) specifically marked for Halogenated Waste[2][9].
-
Critical Action: Verify that the container contains NO non-halogenated solvents (like pure acetone, ethanol, or hexane) and NO incompatible reactive chemicals[3][6].
Step 2: Active Waste Transfer
-
Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure to volatile organics[5].
-
Transfer the trans-2-Trifluoromethyl-cyclohexanol (whether pure or dissolved in other halogenated solvents like dichloromethane) into the container.
-
Causality Check: Immediately seal the container with a threaded, vapor-tight cap. Funnels must not be left in the container. Leaving containers open violates RCRA (or local equivalent) emissions standards and risks fugitive vapor release[5][8].
Step 3: GHS-Compliant Labeling
-
Label the container before the first drop of waste is added[5].
-
The label must explicitly state the words "Hazardous Waste" [3][8].
-
Write out the full chemical name ("trans-2-Trifluoromethyl-cyclohexanol") and any co-solvents. Do not use abbreviations, acronyms, or chemical formulas, as these are legally invalid for waste transport manifests[5][6].
Step 4: Storage and EHS Coordination
-
Store the sealed container in a designated secondary containment tray within a cool, well-ventilated solvent cabinet, away from acids and bases[5][10].
-
Once the container is 80% full (to allow for thermal expansion), submit an online hazardous waste pickup request to your institutional EHS department[8]. Do not attempt to neutralize or treat fluorinated organic waste yourself[10].
Waste Routing Workflow
The following diagram illustrates the logical decision-making process for routing trans-2-Trifluoromethyl-cyclohexanol waste to ensure compliance and safety.
Operational workflow for the segregation and disposal of fluorinated organic waste.
References
-
Oregon State University Environmental Health and Safety. "Hazardous Waste Reduction". Oregon State University. Available at:[Link]
-
University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure". University of Illinois. Available at:[Link]
-
King Khalid University. "Laboratory Waste Disposal Guidelines". King Khalid University. Available at:[Link]
-
Tokyo University of Science. "Laboratory Liquid Waste Disposal Flow Chart". Tokyo University of Science. Available at:[Link]
-
College of Southern Nevada. "EHS Fact Sheet: Organic Solvents". CSN. Available at:[Link]
-
Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories". PTB. Available at:[Link]
-
University of Canterbury. "Laboratory Chemical Waste Handling and Disposal Guidelines". University of Canterbury. Available at:[Link]
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- 10. ptb.de [ptb.de]
Personal protective equipment for handling trans-2-Trifluoromethyl-cyclohexanol
Executive Summary & Chemical Context
trans-2-Trifluoromethyl-cyclohexanol (CAS: 104282-19-1 for isomer mixtures) is a specialized fluorinated building block used frequently in medicinal chemistry to modulate lipophilicity and metabolic stability. Unlike standard cyclohexanol, the trifluoromethyl (
Operational Philosophy: Treat this compound not just as an irritant, but as a "Trojan Horse" agent. The lipophilic fluorinated moiety facilitates membrane crossing, meaning standard "splash protection" is insufficient for prolonged tasks. This guide prioritizes permeation dynamics over simple barrier methods.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. The following data synthesizes GHS classifications for this specific fluorinated scaffold.
| Hazard Class | Category | H-Code | Description | Operational Implication |
| Flammability | 3 / 4 | H226/H227 | Flammable/Combustible Liquid | Ground all glassware; use anti-static mats. |
| Acute Toxicity | 4 | H302+H312+H332 | Harmful if swallowed, in contact with skin, or inhaled | Zero-skin-contact policy. Fume hood mandatory. |
| Skin Irritation | 2 | H315 | Causes skin irritation | Immediate decontamination required upon splash. |
| Eye Irritation | 2A | H319 | Causes serious eye irritation | Chemical splash goggles (vented) are minimum standard. |
| STOT-SE | 3 | H335 | May cause respiratory irritation | Do not handle on open bench. |
Critical Insight: The
group is electron-withdrawing, potentially increasing the acidity of the hydroxyl proton compared to cyclohexanol, making it slightly more corrosive to sensitive mucous membranes.
The PPE "Armor" System
Standard lab coats and latex gloves are insufficient. Use the following Layered Defense Strategy .
A. Dermal Protection (Glove Logic)
The Problem: Fluorinated organics can permeate standard nitrile rubber. The Solution: A "Time-Based" Glove Protocol.
-
Tier 1: Incidental Contact (Standard Operations)
-
Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4-5 mil).
-
Protocol: "Splash & Strip." If a splash occurs, the glove is compromised. Remove immediately, wash hands, and re-glove.[1]
-
Validation: Perform an air-inflation check on gloves before donning to ensure micro-pinhole absence.
-
-
Tier 2: Prolonged Handling / Scale-Up (>100mL)
-
Material: Laminate film (e.g., Silver Shield®) or Viton®.
-
Why: These materials provide broad-spectrum resistance to fluorinated solvents and alcohols.
-
Dexterity Hack: Wear a laminate glove under a nitrile glove. The inner glove provides chemical resistance; the outer glove provides grip and protects the fragile laminate film.
-
B. Respiratory Protection[2][3][4][5][6][7]
-
Primary: Chemical Fume Hood (Certified face velocity: 80–100 fpm).
-
Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges.
-
Note: Do not rely on N95s; they offer zero protection against organic vapors.
-
C. Ocular Protection[1][3][5]
-
Standard: Chemical Splash Goggles (ANSI Z87.1+).
-
Prohibited: Safety glasses with side shields are not acceptable for liquid handling of this irritant class due to the risk of tracking fumes or splashes around the lens.
Visualizing the Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on operational scale.
Figure 1: PPE Selection Decision Tree based on volume and engineering controls.
Operational Protocol: Step-by-Step
Phase 1: Pre-Operational Setup
-
Verify Engineering Controls: Check the fume hood monitor. Flow must be stable.
-
Solvent Segregation: Ensure no strong oxidizers or strong bases are in the immediate vicinity.
-
Decontamination Station: Prepare a beaker of soapy water and dry absorbent pads inside the hood before opening the bottle.
Phase 2: Handling & Transfer[2]
-
Cannula Transfer: For volumes >50mL, avoid pouring. Use positive pressure cannula transfer to minimize vapor generation.
-
Syringe Technique: If using a syringe, never fill >75% capacity to prevent plunger detachment.
-
Vessel Venting: If heating, ensure the system is vented to an inert gas line (Nitrogen/Argon) to prevent pressure buildup from vapor expansion.
Phase 3: Spill Management
Scenario: 10mL spill inside the fume hood.
-
Alert: Announce the spill to nearby personnel.
-
Isolate: Close the hood sash immediately to contain vapors.
-
Absorb: Use vermiculite or universal absorbent pads .
-
Do not use paper towels—they increase surface area for evaporation without effectively trapping the vapor.
-
-
Disposal: Place soaked absorbents into a sealable bag labeled "Halogenated Solvent Waste."
Waste Disposal & Decontamination
Proper disposal is a legal and environmental imperative. Fluorinated compounds are persistent.
| Waste Stream | Classification | Container Labeling |
| Liquid Waste | Halogenated Organic | "Halogenated Waste - Contains Fluorine" |
| Solid Waste | Hazardous Debris | "Contaminated Solids - Fluorinated" |
| Rinsate | Halogenated Organic | First rinse goes to Halogenated Waste. |
Critical Rule: Never mix this waste with non-halogenated solvents (e.g., Acetone, Ethanol waste).[2][3] Mixing forces the entire container to be treated as halogenated, increasing disposal costs by approximately 200-300% [5].
Figure 2: Waste segregation logic to ensure compliance and cost-efficiency.
References
-
Sigma-Aldrich.[4][5] (n.d.). Safety Data Sheet: 2-(Trifluoromethyl)cyclohexanol mixture of cis and trans isomers. Retrieved from
-
Thermo Fisher Scientific.[5] (2014).[1][6] Safety Data Sheet: Cyclohexanol. Retrieved from
-
Purdue University. (2015).[4] GHS Classification & Handling of Cyclohexanol Derivatives. Retrieved from
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from
-
Cornell University EHS. (n.d.). Organic Solvents Disposal Guide. Retrieved from
Sources
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- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. physics.purdue.edu [physics.purdue.edu]
- 5. 2-(Trifluoromethyl)cyclohexanol mixture of cis and trans isomers, 97 104282-19-1 [sigmaaldrich.cn]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
